Gibberellin A14 aldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35470-76-9 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI Key |
YMDYUWHAQBYOMU-HYAYUQHRSA-N |
SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O)O |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Origin of Product |
United States |
Enzymatic Synthesis of Gibberellin A14 Aldehyde
Subcellular Localization of Gibberellin Biosynthetic Enzymes
Endoplasmic Reticulum and Cytosolic Localization of Later Stages
The later stages of gibberellin biosynthesis begin after the formation of ent-kaurene (B36324) in the plastids. nih.gov These subsequent reactions occur on the endoplasmic reticulum (ER) and within the cytosol, involving two main classes of enzymes: cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). oup.comresearchgate.net
The conversion of ent-kaurene to GA12, the first gibberellin in the pathway, is catalyzed by two P450 enzymes associated with the ER. oup.comannualreviews.org
ent-kaurene oxidase (KO): This enzyme catalyzes the sequential oxidation of ent-kaurene to ent-kaurenoic acid. annualreviews.org Studies using green fluorescent protein (GFP) fusions have shown that KO is located on the outer envelope of the plastid and possibly the ER. oup.comnih.gov This dual localization suggests it acts as a crucial link, channeling the plastid-synthesized ent-kaurene to the next step on the ER. nih.gov
ent-kaurenoic acid oxidase (KAO): This enzyme, designated as CYP88A, converts ent-kaurenoic acid into GA12. annualreviews.org In fungi, a related reaction involves the 3β-hydroxylation of GA12-aldehyde to produce Gibberellin A14 aldehyde. rsc.orgresearchgate.net KAO is firmly localized to the endoplasmic reticulum. nih.govannualreviews.org
Following the synthesis of GA12 on the ER, the final steps of the pathway occur in the cytosol. slideshare.netnih.gov These reactions are catalyzed by soluble 2-ODD enzymes, which modify GA12 and its derivatives to produce the full spectrum of gibberellins (B7789140), including bioactive forms and intermediates. researchgate.netnih.gov
GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox): These are the most prominent cytosolic enzymes. GA20ox enzymes catalyze several steps in the conversion of C20-GAs to C19-GAs, while GA3ox enzymes are typically responsible for the final step of producing biologically active GAs. pnas.orgfrontiersin.org Research indicates that these enzymes are not only found in the cytosol but may also be present in the nucleus, suggesting that the final activation of gibberellins can occur at the site of GA-regulated gene expression. sci-hub.st
| Enzyme | Class | Substrate(s) | Product(s) | Subcellular Location |
|---|---|---|---|---|
| ent-kaurene oxidase (KO) | Cytochrome P450 | ent-kaurene | ent-kaurenoic acid | Endoplasmic Reticulum / Plastid Outer Envelope oup.comnih.gov |
| ent-kaurenoic acid oxidase (KAO) | Cytochrome P450 | ent-kaurenoic acid | GA12 | Endoplasmic Reticulum nih.govannualreviews.org |
| GA 20-oxidase (GA20ox) | 2-ODD | GA12, GA53 | C19-GAs (e.g., GA9, GA20) | Cytosol / Nucleus pnas.orgsci-hub.st |
| GA 3-oxidase (GA3ox) | 2-ODD | GA9, GA20 | Bioactive GAs (e.g., GA4, GA1) | Cytosol / Nucleus pnas.orgsci-hub.st |
Implications for Metabolic Channeling and Compartmentalization
The spatial separation of gibberellin biosynthetic enzymes into different cellular compartments—plastids, the endoplasmic reticulum, and the cytosol—is a key regulatory feature of the pathway. nih.gov This compartmentalization, along with the close association of sequential enzymes, suggests the operation of metabolic channeling to ensure efficiency and control.
Compartmentalization refers to the localization of different metabolic pathways or segments of a pathway into distinct subcellular organelles.
Regulatory Control: Separating the early steps (in plastids) from the later steps (in the ER and cytosol) allows for independent regulation of different parts of the pathway. nih.govnih.gov This prevents interference between GA synthesis and the biosynthesis of other essential terpenoids, such as carotenoids and chlorophylls, which also use geranylgeranyl diphosphate (B83284) (GGDP) as a precursor in the plastid. frontiersin.orgportlandpress.com
Metabolic channeling is a mechanism where intermediates are passed directly from one enzyme to the next in a sequence without diffusing into the bulk solvent. frontiersin.org This is often facilitated by the formation of multi-enzyme complexes, sometimes called metabolons.
Increased Efficiency: Channeling prevents the loss of intermediates and increases the local concentration for the subsequent enzyme, enhancing catalytic efficiency. frontiersin.org The association of KO and KAO on the ER membrane likely facilitates the efficient conversion of ent-kaurene to GA12. oup.comannualreviews.org
Protection of Intermediates: It protects chemically unstable or potentially toxic intermediates from degradation or from engaging in unwanted side reactions.
Directing Metabolic Flux: The formation of enzyme complexes can help direct the flow of carbon from the general precursor GGDP toward specific downstream pathways. oup.com Evidence suggests that GGDP synthase (GGPPS) physically interacts with enzymes for chlorophyll (B73375) and carotenoid synthesis, forming complexes that channel GGDP to those specific pathways, and it is feasible that a dedicated GGPPS pool exists for gibberellin biosynthesis. oup.comresearchgate.net
Downstream Metabolism and Conversion of Gibberellin A14 Aldehyde
Conversion to Bioactive Gibberellins (B7789140)
The primary metabolic cascade for GA14-aldehyde leads to the synthesis of biologically active gibberellins. This process involves a series of oxidative reactions catalyzed by specific enzymes.
A crucial step in the downstream metabolism of GA14-aldehyde is its oxidation to Gibberellin A14 (GA14). GA14-aldehyde is a 3β-hydroxylated C20-gibberellin, and its conversion to GA14 involves the oxidation of the aldehyde group at carbon-7 (C-7) to a carboxylic acid. iaea.org This reaction is a critical juncture, as GA14 itself is a substrate for further enzymatic modifications leading to active GAs. rsc.orgresearchgate.net In the fungus Gibberella fujikuroi, GA14-aldehyde is synthesized from GA12-aldehyde and is subsequently converted into various 3-hydroxylated gibberellins. rsc.orgiaea.org
Gibberellin A14 aldehyde is an early intermediate in the 3-hydroxylation pathway of gibberellin biosynthesis. researchgate.net Its formation via the 3β-hydroxylation of GA12-aldehyde establishes the characteristic hydroxyl group on the A-ring early in this specific branch of the pathway. iaea.orgresearchgate.net From GA14, the pathway proceeds towards bioactive forms like GA4 through subsequent reactions, including the critical removal of C-20, a process known as 20-oxidation. iaea.org
While direct epoxidation of GA14-aldehyde is not extensively documented as a primary biosynthetic step, epoxidation reactions are a known modification of gibberellins and related compounds. For instance, cytochrome P450 monooxygenases can convert GAs into 16α,17-epoxides as a deactivation mechanism. wikipedia.org The chemical principles of epoxidation involve the addition of an oxygen atom across a double bond, a reaction that can be catalyzed by various enzymes or achieved with chemical reagents like peroxyacids. libretexts.org Hydroxylation, the addition of a hydroxyl (-OH) group, is a more common theme in GA biosynthesis, catalyzed by dioxygenases and cytochrome P450 monooxygenases that introduce hydroxyl groups at specific positions to alter biological activity. rsc.orgkit.edu For example, in cucumber, the enzyme CsGA7ox1 can convert GA12 to GA14, demonstrating the enzymatic machinery for such hydroxylations exists. nih.gov
The conversion of C20-gibberellins, such as GA14 and its precursors, into potent C19-gibberellins is orchestrated by two key families of 2-oxoglutarate-dependent dioxygenases (2-ODDs): GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). rsc.orgnih.gov
GA 20-oxidases are multifunctional enzymes that catalyze the sequential oxidation of the C-20 methyl group to an alcohol, then an aldehyde, and finally its complete removal as CO2, which results in the formation of a C19-GA with a characteristic γ-lactone bridge between C-4 and C-10. rsc.orgkit.eduoup.com For example, GA20ox enzymes convert GA12 into GA9 and GA53 into GA20. nih.govoup.com The conversion of GA14 to GA4 in G. fujikuroi follows a similar logic, involving 20-oxidation analogous to the formation of GA9 from GA12 in higher plants. iaea.org
GA 3-oxidases typically catalyze the final step in the formation of bioactive GAs. rsc.orgoup.com These enzymes introduce a 3β-hydroxyl group onto the C19-GA precursor. rsc.org For instance, GA3ox converts GA9 into the highly active GA4 and GA20 into GA1. oup.commdpi.com In some species, these enzymes can exhibit broader substrate specificity. Several GA3ox enzymes from cucumber have been shown to convert the C20-GA, GA12, into GA14, demonstrating an alternative route for GA14 synthesis. nih.gov The expression and activity of both GA20ox and GA3ox are tightly regulated by developmental and environmental signals, representing key control points in the GA biosynthetic pathway. mdpi.comnih.gov
Table 1: Key Enzymatic Reactions in the Downstream Conversion of GA Precursors
| Enzyme Family | General Function | Substrate Example | Product Example | Citation |
|---|---|---|---|---|
| GA 20-oxidase (GA20ox) | Removes C-20 from C20-GAs to form C19-GAs | GA12 | GA9 | rsc.orgoup.com |
| GA 20-oxidase (GA20ox) | Removes C-20 from C20-GAs to form C19-GAs | GA53 | GA20 | kit.eduoup.com |
| GA 3-oxidase (GA3ox) | 3β-hydroxylation of C19-GAs to form bioactive GAs | GA9 | GA4 | oup.commdpi.com |
| GA 3-oxidase (GA3ox) | 3β-hydroxylation of C19-GAs to form bioactive GAs | GA20 | GA1 | oup.commdpi.com |
| GA 3-oxidase (CsGA3ox) | Can act on C20-GAs in some species | GA12 | GA14 | nih.gov |
Alternative Metabolic Fates of this compound
Beyond the main biosynthetic pathway to active GAs, intermediates like GA14-aldehyde and its derivatives can be shunted into alternative metabolic routes. These pathways generally lead to inactivation and include structural modifications like epimerization or conjugation for storage and transport.
Epimerization, the change in stereochemistry at a single chiral center, is a known transformation for gibberellins and can significantly impact their biological activity. Treatment of gibberellins with a base can cause the epimerization of hydroxyl groups. annualreviews.orgtandfonline.com For example, the 3β-hydroxyl group of GA1 and GA3 derivatives can be selectively epimerized to the 3α-position, typically resulting in a loss of bioactivity. annualreviews.orgtandfonline.com
Another documented structural rearrangement is the epimerization at C-6. This has been shown to occur in GA13 derivatives through the formation of an internal C-7,C-20 anhydride, which facilitates the change in stereochemistry at the adjacent C-6 position. psu.edursc.org Such isomerization reactions represent a potential metabolic fate for GA14-related compounds, converting them into stereoisomers that are often biologically inactive.
Conjugation is a primary mechanism for regulating the levels of active phytohormones, including gibberellins. frontiersin.orgresearchgate.net This process involves attaching a small molecule, most commonly glucose, to the gibberellin structure, rendering it inactive. nih.gov These conjugated forms can then be stored, often in the vacuole, or transported throughout the plant. usp.br The conjugation is reversible, allowing the plant to release active GAs when needed. nih.gov
There are two main types of gibberellin-glucose conjugates:
GA Glucosides: The glucose molecule is attached to a hydroxyl group on the GA skeleton via an ether bond. nih.gov
GA Glucosyl Esters: The glucose molecule is linked to the carboxyl group at C-7 of the GA skeleton via an ester bond. nih.gov
Metabolic studies in peas have shown that precursors like GA12-aldehyde can be converted into conjugates, indicating that conjugation can occur early in the pathway to control the flux towards active GAs. nih.gov The formation of these conjugates is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgresearchgate.net
Table 2: Types of Gibberellin Conjugates
| Conjugate Type | Linkage | Point of Attachment | Function | Citation |
|---|---|---|---|---|
| GA Glucoside | Ether | Hydroxyl group (e.g., C-2, C-3, C-11, C-13) | Inactivation, Storage, Transport | nih.gov |
| GA Glucosyl Ester | Ester | Carboxyl group (C-7) | Inactivation, Storage, Transport | nih.gov |
Deactivation and Catabolism of this compound and its Derivatives
The regulation of bioactive GA concentrations is critical for plant development and is achieved through a balance of biosynthesis and deactivation. oup.comoup.com Once formed, Gibberellin A14 (GA14), the direct oxidation product of GA14 aldehyde, and other related GA intermediates can be channeled into pathways that render them inactive. rsc.orgiaea.org This deactivation is accomplished through several enzymatic modifications, including oxidation, methylation, and glycosylation. oup.comannualreviews.orgpnas.org
GA 2-Oxidases and Inactivation Pathways
A primary mechanism for the irreversible inactivation of gibberellins is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2oxs). annualreviews.orgpnas.org These enzymes are part of the 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily and are crucial for maintaining GA homeostasis. annualreviews.orgfrontiersin.org The expression of genes encoding GA2ox enzymes is often activated by high levels of bioactive GAs, representing a negative feedback loop. frontiersin.orgwikipedia.org
GA 2-oxidases can be categorized based on their substrate specificity:
C19-GA 2-oxidases : This class primarily targets C19-GAs, which include the most potent bioactive forms like GA1 and GA4, as well as their immediate precursors, GA20 and GA9. oup.comannualreviews.org Inactivation by these enzymes is a major regulatory step in controlling plant growth stages such as seed germination and stem elongation. oup.comoup.com
C20-GA 2-oxidases : A distinct class of GA2ox enzymes specifically acts on C20-GAs. annualreviews.org As GA14 aldehyde and its oxidized form, GA14, are both C20 gibberellins, they are potential substrates for this class of enzymes. annualreviews.orgfrontiersin.org By inactivating these early precursors, the plant can efficiently curtail the production of downstream bioactive GAs. frontiersin.org
The inactivation of GAs by GA2ox enzymes is considered a major catabolic pathway across many plant species, effectively reducing the pool of active hormones and their precursors. oup.compnas.org
Table 1: Classes of GA 2-Oxidases and Their Substrates
| Enzyme Class | Primary Substrates | Function | Example Substrates |
|---|---|---|---|
| C19-GA 2-oxidases | 19-carbon GAs | Inactivation of bioactive GAs and immediate precursors. oup.comannualreviews.org | GA1, GA4, GA9, GA20 |
| C20-GA 2-oxidases | 20-carbon GAs | Inactivation of early GA precursors. annualreviews.orgfrontiersin.org | GA12, GA53, (potentially GA14) |
Other Deactivation Mechanisms (e.g., Glycosylation, Methylation)
Beyond 2-oxidation, plants employ other biochemical strategies to deactivate gibberellins, including conjugation reactions like methylation and glycosylation. These modifications alter the chemical properties of the GA molecule, typically rendering it inactive. oup.comfrontiersin.org
Methylation : In Arabidopsis, enzymes known as GA methyltransferases (GAMT1 and GAMT2) have been identified. annualreviews.orgnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the C-6 carboxyl group of various GAs, including precursors. annualreviews.orgnih.gov While GA14 aldehyde itself lacks this carboxyl group, its direct oxidation product, GA14, possesses one and is therefore a potential substrate for methylation-based deactivation. iaea.orgwikipedia.org The resulting methyl esters are generally biologically inactive and may be targeted for further catabolism. nih.govnih.gov Studies on Arabidopsis mutants show that GAMT enzymes play a role in regulating the levels of active GAs during seed development. nih.govnih.gov
Glycosylation : This process involves the attachment of a sugar moiety (typically glucose) to the GA molecule, forming a glucosyl ether or glucosyl ester. oup.comnih.gov These conjugates are generally considered inactive storage forms. While the formation of GA conjugates is a known metabolic fate, the specific enzymes responsible for the glycosylation of various GA intermediates are not as well-characterized as the oxidative pathways. nih.gov It is plausible that GA14 or its derivatives could be deactivated through this mechanism, sequestering them from the active metabolic pool.
Epoxidation : In certain species like rice, another deactivation pathway involves 16α,17-epoxidation, catalyzed by a cytochrome P450 monooxygenase encoded by the Elongated Uppermost Internode (EUI) gene. pnas.orgmdpi.com This enzyme primarily deactivates non-13-hydroxylated GAs. pnas.org
Table 2: Summary of GA Deactivation Mechanisms
| Mechanism | Enzyme Family | Modification | Effect on Activity |
|---|---|---|---|
| 2β-hydroxylation | GA 2-oxidases (2ODD) | Adds a hydroxyl group at the C-2 position. annualreviews.org | Irreversible inactivation. annualreviews.org |
| Methylation | GA Methyltransferases (GAMT) | Adds a methyl group to the C-6 carboxyl group. annualreviews.orgnih.gov | Inactivation; may tag for further catabolism. nih.gov |
| Glycosylation | Glucosyltransferases (putative) | Attaches a glucose molecule. oup.comnih.gov | Inactivation; potential for storage/sequestration. nih.gov |
| Epoxidation | Cytochrome P450 (e.g., EUI) | Forms a 16α,17-epoxide. pnas.orgmdpi.com | Inactivation (in specific species/pathways). pnas.org |
Long-Distance Transport and Sequestration of GA Metabolites
The regulation of gibberellin signaling also involves the controlled movement and storage of GAs and their precursors. Research indicates that specific, often inactive, forms of GA are utilized for long-distance transport between different plant organs. researchgate.netoup.com
Studies in Arabidopsis have identified the early GA precursor, GA12, as a primary mobile signal that is transported through the plant's vascular system. researchgate.netfrontiersin.org This precursor is inactive and can be safely moved to target tissues where it is then converted into bioactive forms to elicit a developmental response. researchgate.net Similarly, GA9 and GA20 have been identified as mobile forms in other species. researchgate.net The transport of an inactive precursor prevents widespread, non-specific growth responses throughout the plant. Given that GA14 aldehyde is a more processed intermediate, it is less likely to be a primary long-distance signal compared to GA12. Its metabolism is more likely to occur locally within the cells or tissues where it is synthesized. oup.com
In addition to transport, sequestration provides another layer of regulation. GA metabolites can be transported into the vacuole, effectively removing them from the cytoplasm where the later stages of biosynthesis and signaling occur. oup.com This compartmentalization acts as a mechanism to fine-tune the availability of GAs for developmental processes.
Regulatory Mechanisms of Gibberellin A14 Aldehyde Levels
Transcriptional Regulation of Biosynthetic Genes
The synthesis of enzymes that mediate the production and conversion of GA14 aldehyde is controlled primarily at the level of gene transcription. This regulation involves specific DNA sequences in the gene promoters and the transcription factors that bind to them.
The promoters of GA biosynthetic genes, such as GA20ox, contain various cis-regulatory elements that act as binding sites for transcription factors. While direct promoter analysis for the specific genes governing GA14 aldehyde is not extensively detailed in isolation, studies on key pathway genes reveal common regulatory motifs. These elements allow the plant to integrate diverse signals, including hormonal cues from auxin and brassinosteroids, and environmental stimuli like light and temperature, to modulate GA biosynthesis. nih.govnih.gov For example, auxin response elements (AREs) are found in the promoters of some GA metabolism genes, allowing for direct regulation by auxin-responsive transcription factors. nih.gov
A variety of transcription factors have been identified that modulate the expression of GA biosynthetic genes, thereby influencing the levels of intermediates like GA14 aldehyde. nih.gov
PHYTOCHROME INTERACTING FACTORs (PIFs): These transcription factors are key integrators of light signals. They can directly bind to the promoters of GA biosynthetic genes to regulate their expression. DELLA proteins, which are central repressors of GA signaling, can interact with and inhibit the DNA-binding activity of PIFs. tandfonline.com
BRASSINAZOLE RESISTANT1 (BZR1): As a key transcription factor in the brassinosteroid (BR) signaling pathway, BZR1 can form heterodimers with PIFs to synergistically activate common target genes in the GA pathway. This interaction is also inhibited by DELLA proteins, highlighting a point of crosstalk between the GA and BR pathways. mdpi.com
AUXIN RESPONSE FACTORs (ARFs): In response to auxin, ARF transcription factors can modulate the expression of GA metabolism genes. nih.gov For instance, NPH4/ARF7 has been shown to be involved in the auxin-inducible expression of several GA biosynthetic genes in Arabidopsis. nih.govresearchgate.net
| Transcription Factor Family | Interacting Proteins | Role in Regulating GA Biosynthesis Genes |
| PHYTOCHROME INTERACTING FACTORs (PIFs) | DELLA proteins | Directly bind to promoters to regulate gene expression; inhibited by DELLAs. |
| BRASSINAZOLE RESISTANT1 (BZR1) | PIF4, DELLA proteins | Forms heterodimers with PIF4 to activate target genes; inhibited by DELLAs. |
| AUXIN RESPONSE FACTORs (ARFs) | Aux/IAA proteins | Modulate gene expression in response to auxin signals. |
Post-Transcriptional and Post-Translational Regulation
Beyond the initial transcription of genes, the levels of GA14 aldehyde are also controlled by mechanisms that affect the stability of messenger RNA (mRNA) and the activity of proteins.
Post-transcriptional regulation can influence the half-life of the mRNA transcripts encoding GA biosynthetic enzymes. Treatment with gibberellic acid has been observed to affect the post-transcriptional polyadenylation of newly synthesized mRNA precursors. nih.gov This modification can extend the functional half-life of the mRNA, leading to enhanced protein synthesis. nih.gov While this is a general mechanism, it suggests that the stability of transcripts for enzymes like GA20ox can be modulated, thereby affecting the flux through the pathway and the concentration of intermediates such as GA14 aldehyde.
Post-translational regulation, particularly the stability of DELLA proteins, is a critical control point in the GA pathway. nih.govtandfonline.com DELLA proteins are nuclear-localized transcriptional regulators that act as master repressors of GA-responsive processes. nih.govresearchgate.net
In the absence or at low concentrations of bioactive GAs, DELLA proteins are stable and accumulate in the nucleus. Here, they interact with and sequester transcription factors (like PIFs and BZR1), preventing them from activating the expression of GA biosynthetic genes. nih.govtandfonline.com
When bioactive GA levels rise, GA binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). steberlab.org This GA-GID1 complex then binds to a DELLA protein, triggering a conformational change that allows the complex to be recognized by an F-box protein (SLEEPY1 in Arabidopsis or GID2 in rice). nih.gov This recognition leads to the polyubiquitination of the DELLA protein by the SCFSLY1/GID2 E3 ubiquitin ligase complex. nih.govtandfonline.com Tagged with ubiquitin, the DELLA protein is targeted for degradation by the 26S proteasome. nih.govyoutube.com The destruction of DELLA proteins releases the sequestered transcription factors, allowing them to promote the transcription of GA biosynthetic genes and thus increase the flux through the pathway. youtube.com
Feedback Regulation in the Gibberellin Pathway
The GA biosynthetic pathway is controlled by a sensitive homeostatic feedback mechanism that maintains appropriate levels of bioactive GAs. nih.govnih.gov This regulation directly impacts the concentration of precursors like GA14 aldehyde.
Negative Feedback: When the level of bioactive GAs is high, the resulting degradation of DELLA proteins leads to the de-repression of GA biosynthetic genes, such as GA20ox and GA3ox. However, to prevent excessive production, high levels of bioactive GAs also suppress the transcription of these same genes. This negative feedback loop ensures that GA levels are tightly controlled. nih.gov
Feed-forward Regulation: Conversely, high GA levels, acting through DELLA degradation, can promote the expression of genes encoding GA-catabolizing enzymes, such as GA2ox. nih.gov This feed-forward mechanism helps to reduce the pool of active GAs, contributing to homeostasis.
Therefore, the level of GA14 aldehyde is a dynamic property of the GA biosynthetic network, finely tuned by transcriptional controls that respond to developmental and environmental signals, and robustly maintained through a post-translational feedback loop centered on the stability of DELLA proteins.
Table of Mentioned Compounds and Proteins
| Name | Type |
| Gibberellin A14 aldehyde | Gibberellin Precursor |
| Gibberellin A1 (GA1) | Bioactive Gibberellin |
| Gibberellin A3 (GA3) | Bioactive Gibberellin |
| Gibberellin A4 (GA4) | Bioactive Gibberellin |
| Gibberellin A12 (GA12) | Gibberellin Precursor |
| Gibberellin A14 (GA14) | Gibberellin |
| Gibberellin A15 (GA15) | Gibberellin Precursor |
| Gibberellin A20 (GA20) | Gibberellin Precursor |
| Auxin | Plant Hormone |
| Brassinosteroids | Plant Hormone |
| DELLA proteins (e.g., RGA, GAI) | Repressor Proteins |
| GID1 (GIBBERELLIN INSENSITIVE DWARF1) | Gibberellin Receptor |
| PIFs (PHYTOCHROME INTERACTING FACTORs) | Transcription Factors |
| BZR1 (BRASSINAZOLE RESISTANT1) | Transcription Factor |
| ARFs (AUXIN RESPONSE FACTORs) | Transcription Factors |
| SCFSLY1/GID2 | E3 Ubiquitin Ligase Complex |
| GA 20-oxidase (GA20ox) | Biosynthetic Enzyme |
| GA 3-oxidase (GA3ox) | Biosynthetic Enzyme |
| GA 2-oxidase (GA2ox) | Catabolic Enzyme |
Negative Feedback from Active Gibberellins (B7789140) on their own synthesis
The gibberellin biosynthetic pathway is subject to a tight feedback control mechanism, where the levels of bioactive GAs regulate the expression of genes involved in their own synthesis. frontiersin.org High concentrations of active gibberellins, such as GA1 and GA4, lead to the downregulation of genes encoding key biosynthetic enzymes. This feedback inhibition is a critical mechanism for maintaining hormonal homeostasis.
| Regulatory Mechanism | Effect on GA Biosynthesis Genes | Impact on this compound Levels |
| High levels of active GAs | Downregulation of GA20ox and GA3ox expression | Indirectly decreases synthesis |
| High levels of active GAs | Upregulation of GA2ox expression | Indirectly decreases precursor pool |
Cross-Talk with Other Phytohormone Signaling Pathways (e.g., Auxin, ABA, Ethylene)
The synthesis of gibberellins, including the intermediate GA14 aldehyde, is not an isolated process but is integrated into the broader network of phytohormone signaling. Crosstalk with auxin, abscisic acid (ABA), and ethylene (B1197577) is pivotal in modulating GA levels in response to various developmental and environmental signals. frontiersin.orgnih.govnih.gov
Abscisic Acid (ABA): ABA and GA often act antagonistically. frontiersin.orgnih.gov In many developmental processes, such as seed germination and dormancy, ABA inhibits GA biosynthesis. nih.gov ABA can suppress the expression of key GA biosynthetic genes, thereby reducing the production of all gibberellins, including GA14 aldehyde. frontiersin.org This antagonistic relationship is crucial for balancing growth-promoting and growth-inhibiting signals, particularly in response to stress.
Ethylene: The interaction between ethylene and gibberellin is more complex and can be both synergistic and antagonistic depending on the specific developmental context and tissue type. Ethylene has been shown to influence the expression of GA biosynthesis and deactivation genes. nih.gov For instance, in some scenarios, ethylene can promote the accumulation of DELLA proteins, which are negative regulators of GA signaling, effectively dampening the GA response. researchgate.net This complex interplay suggests that ethylene can fine-tune the levels of GA intermediates like GA14 aldehyde to modulate plant growth and development.
| Phytohormone | General Interaction with GA Synthesis | Potential Effect on this compound Levels | Key Mediators |
| Auxin | Synergistic | Increase | Upregulation of GA3ox and GA20ox |
| Abscisic Acid (ABA) | Antagonistic | Decrease | Suppression of GA biosynthetic genes |
| Ethylene | Context-dependent | Increase or Decrease | Modulation of GA synthesis and signaling components (e.g., DELLA proteins) |
Environmental Influences on this compound Synthesis
The synthesis of this compound is highly responsive to external environmental cues. nih.govnih.govnih.gov These factors allow the plant to tailor its growth and development to prevailing conditions. Light, temperature, and nutrient availability are among the most critical environmental signals that influence the flux through the gibberellin biosynthetic pathway.
Light and Photoperiod Effects
Light is a fundamental environmental signal that regulates many aspects of plant development, including gibberellin biosynthesis. Both the quality and the duration (photoperiod) of light can have profound effects on the levels of GA intermediates. nih.govnih.govnih.govnih.govnih.gov
In G2 peas, for instance, the metabolism of GA12 aldehyde, the precursor to GA14 aldehyde, is significantly affected by photoperiod. nih.gov In short-day conditions, there is an elevated level of C20-GAs, suggesting an increased flux through the early part of the pathway where GA14 aldehyde is synthesized. nih.gov Photoperiod can alter the rate of production of GA53 from GA12 aldehyde, indicating a key regulatory point that would similarly affect the synthesis of GA14 aldehyde. nih.gov
| Environmental Factor | Observed Effect on GA Metabolism | Implication for this compound Synthesis |
| Short-day photoperiod | Elevated levels of C20-GAs in G2 peas | Increased synthesis |
| Long-day photoperiod | Altered rate of GA53 production from GA12 aldehyde | Modulated synthesis rates |
Temperature and Stress Responses (e.g., Salinity)
Temperature and various abiotic stresses, such as high salinity, are major environmental factors that impact plant growth, often through the modulation of phytohormone levels, including gibberellins. nih.govnih.gov
Salinity stress also impacts GA biosynthesis. While the specific effects on GA14 aldehyde are not well-documented, stress conditions generally lead to an increase in ABA levels, which, as previously discussed, antagonizes GA biosynthesis. nih.gov This suggests that under saline conditions, the production of GA14 aldehyde is likely to be downregulated as part of the plant's strategy to inhibit growth and conserve resources.
| Stress Condition | Effect on GA-related Gene Expression | Likely Impact on this compound Synthesis |
| Low Temperature | Upregulation of GA2ox, downregulation of GA20ox | Decrease |
| Salinity | Increased ABA levels | Decrease |
Nutrient Availability (e.g., Nitrogen)
The availability of essential nutrients in the soil is a critical determinant of plant growth and development, and nutrient status is closely linked to phytohormone biosynthesis. nih.govresearchgate.net Nitrogen, in particular, has been shown to influence gibberellin levels.
| Nutrient | Condition | Effect on Bioactive GA Levels | Inferred Impact on this compound Synthesis |
| Nitrogen | Low availability | Decrease | Decrease |
| Nitrogen | Sufficient availability | Maintenance or Increase | Maintenance or Increase |
Physiological and Developmental Significance of Gibberellin A14 Aldehyde and Its Derivatives
Role in Primary Growth and Development
The conversion of GA14 aldehyde into bioactive gibberellins (B7789140) is fundamental for primary plant growth processes, including the elongation of stems and the expansion of leaves. nih.gov
Stem Elongation and Cell Division
Bioactive gibberellins derived from the GA14 aldehyde pathway are potent promoters of stem elongation. omexcanada.comnih.gov This increase in stem length is achieved through the stimulation of both cell division, primarily in the intercalary meristems, and cell elongation. numberanalytics.comresearchgate.net The hormonal action of these GAs involves upregulating the transcription of genes that encode for cell wall-modifying enzymes, such as xyloglucan (B1166014) endotransglycosylases (XETs) and expansins. researchgate.net These enzymes help to loosen the rigid cell wall structure, increasing its plasticity and allowing the cell to take up water and expand, which results in the macroscopic elongation of the stem. omexcanada.comresearchgate.net
Leaf Expansion and Development
The development of leaves to their proper size and shape is also heavily dependent on an adequate supply of bioactive gibberellins. nih.gov Derivatives of GA14 aldehyde play a crucial role in promoting leaf expansion by stimulating both cell division and cell expansion within the leaf tissue. nih.govomexcanada.comprutor.ai Studies on GA-deficient mutants have shown that a lack of these hormones results in a disturbed metabolic state and smaller leaves, which is primarily caused by a reduction in cell length. nih.gov This underscores the importance of the biosynthetic pathway, in which GA14 aldehyde is a key component, for establishing the photosynthetic area of the plant.
Influence on Reproductive Development
The transition from vegetative growth to reproductive development is a critical phase in a plant's life cycle, and it is significantly influenced by the derivatives of GA14 aldehyde. These hormones affect processes ranging from the initial induction of flowers to the final development of fruits.
Flower Induction and Development
The role of gibberellins in flower induction is complex and can be contradictory depending on the plant species. ishs.orgresearchgate.net In many long-day herbaceous plants, such as Arabidopsis, bioactive GAs are essential for promoting the transition to flowering. nih.govresearchgate.net Conversely, in many woody perennial fruit trees, high levels of gibberellins, particularly GA3, are strongly inhibitory to flower bud induction. ishs.orgresearchgate.nethst-j.org Applications of GA inhibitors in these species can, in fact, increase the number of flowers. researchgate.nethst-j.org This suggests that the downstream products of the GA14 aldehyde pathway are part of a precise regulatory system that controls flowering time differently across the plant kingdom. ishs.org
Interactive Data Table: Contrasting Roles of Gibberellin Derivatives in Flowering
| Plant Type | Effect of Bioactive GAs | Example | Reference |
|---|---|---|---|
| Herbaceous Long-Day Plants | Promotional | Induces flowering, can substitute for long-day requirements. | nih.govprutor.ai |
| Woody Fruit Trees (e.g., Citrus, Cherry, Mango) | Inhibitory | Reduces floral bud induction and return bloom. | ishs.orghst-j.orgashs.org |
Pollen Development and Anther Stamen Elongation
The development of male floral organs is critically dependent on gibberellins. dspmuranchi.ac.in Bioactive derivatives originating from the GA14 aldehyde pathway are required for successful anther development, the formation of viable pollen, and the elongation of stamen filaments. mdpi.comnih.gov Research on GA-deficient mutants in species like rice and Arabidopsis has shown that these plants exhibit poorly developed anthers and produce nonviable pollen, leading to male sterility. dspmuranchi.ac.innih.gov Specifically, GAs are involved in signaling processes that lead to the programmed cell death of tapetal cells, a necessary step for providing nutrients to developing pollen grains. nih.gov
Fruit Set and Development
The process by which a flower's ovary develops into a fruit, known as fruit set, is largely induced and controlled by gibberellins. pnas.orgresearchgate.net Pollination and fertilization typically trigger a surge in GA biosynthesis within the ovary, signaling the start of fruit growth. pnas.org Bioactive GAs, derived from precursors like GA14 aldehyde, stimulate cell division and expansion in the ovary walls. mdpi.compnas.org In many species, the application of GAs like GA1 and GA3 can even induce fruit development without fertilization, a process called parthenocarpy. pnas.orgnih.gov Furthermore, these hormones continue to influence fruit growth after setting, affecting the final size and shape of the fruit. omexcanada.comresearchgate.net
Seed Germination and Dormancy Regulation
Gibberellins are fundamentally involved in the transition from a dormant seed to an active, growing seedling. wikipedia.orgnih.gov They act antagonistically to the hormone abscisic acid (ABA), which typically promotes and maintains dormancy. nih.govnumberanalytics.com The balance between GA and ABA levels is a critical determinant of whether a seed remains quiescent or begins to germinate. nih.govnumberanalytics.com A higher ratio of GA to ABA generally promotes the breaking of dormancy and the initiation of germination. numberanalytics.com
A primary function of gibberellins during germination is to trigger the breakdown and mobilization of stored food reserves within the seed's endosperm or cotyledons. wikipedia.orgvedantu.com In cereal grains, for example, GAs produced by the embryo diffuse to the aleurone layer, a specialized cell layer surrounding the endosperm. vedantu.comtardigrade.in This signaling induces the synthesis and secretion of hydrolytic enzymes, most notably α-amylase. wikipedia.orgtardigrade.in This enzyme is responsible for the hydrolysis of starch into simple sugars like glucose, which are then transported to the growing embryo to provide the necessary energy and carbon skeletons for growth before the seedling can perform photosynthesis. wikipedia.orgresearchgate.net
Gibberellins are essential for overcoming seed dormancy, a state that prevents germination even under favorable environmental conditions. omexcanada.com Treatment with bioactive GAs can effectively break dormancy and induce germination across a wide range of plant species. seedbiology.de This process is tightly linked to the GA/ABA ratio. nih.gov Gibberellins promote germination by enhancing the growth potential of the embryo and weakening the physical barrier of the surrounding seed coat and endosperm layers, allowing the radicle (embryonic root) to emerge. seedbiology.de The expression of genes involved in GA biosynthesis is often upregulated by environmental cues that favor germination, such as light and cold stratification, thereby tipping the hormonal balance in favor of growth.
Root System Architecture
Several studies suggest that gibberellins can act as negative regulators of lateral root formation. Research in poplar and cucumber has shown that increased levels of GAs or the application of exogenous GAs can decrease lateral root density. researchgate.netfrontiersin.org This effect is often mediated through crosstalk with auxin, another critical phytohormone in root development. Evidence suggests that GAs may repress the expression of certain auxin transport proteins, thereby modulating the auxin gradients required for the initiation of lateral root primordia. researchgate.net
While GAs may inhibit the formation of new lateral roots, they appear to be required for the elongation of existing roots. Studies using inhibitors of GA biosynthesis, such as uniconazole (B1683454) (Un-P), have demonstrated that a reduction in endogenous GA levels leads to a significant inhibition of root growth and elongation. oup.com This inhibition can be reversed by the application of bioactive GA, confirming that endogenous GAs are involved in promoting the cell division and/or cell elongation that drives root extension. oup.com
Abiotic Stress Responses
Gibberellins are increasingly recognized as key mediators in plant responses to various abiotic stresses, including salinity, cold, and osmotic stress. nih.govresearchgate.net Hormonal signaling pathways allow plants to modulate their growth and development to adapt to or survive unfavorable environmental conditions. researchgate.net Often, exposure to stress leads to a reduction in GA levels, contributing to growth restriction as a defense mechanism. nih.govresearchgate.net However, in some contexts, specific gibberellins may play a role in stress tolerance.
Detailed research on rapeseed ( Brassica napus L.) has provided specific evidence for the involvement of Gibberellin A14 aldehyde in response to salinity stress during germination. semanticscholar.org In a comparative study between a salt-tolerant cultivar ('Yangyou 9') and a salt-sensitive cultivar, metabolomic analysis revealed a significant accumulation of GA14 aldehyde in the tolerant cultivar under salt stress. semanticscholar.org This suggests a specific role for this GA precursor in mediating salt tolerance during the critical phase of seed germination. semanticscholar.org The accumulation was observed to increase over time, highlighting a dynamic response to the stressor.
Table 1: Change in this compound Accumulation in a Salt-Tolerant Rapeseed Cultivar ('Yangyou 9') Under Salinity Stress
| Time After Germination | Fold Increase in GA14 Aldehyde |
| 12 hours | 1.07 |
| 24 hours | 1.20 |
Data sourced from a study on rapeseed seedling responses to salinity stress. semanticscholar.org
Cold and Drought Tolerance Mechanisms
Plants often modulate their growth in response to environmental stressors like cold and drought, a process in which gibberellin levels play a significant role. wikipedia.org Generally, a reduction in the content of bioactive gibberellins, achieved through genetic mutation or the application of growth retardants, is associated with increased resistance to abiotic stresses such as drought and cold. nih.gov This response is largely mediated by DELLA proteins, which are repressors of GA signaling. nih.govmdpi.com Lower GA levels lead to the accumulation of DELLA proteins, which in turn can reduce shoot growth, limit water usage, and decrease the level of reactive oxygen species that accumulate during stress. nih.gov
The regulation of GA metabolism genes is a key mechanism for stress adaptation. For instance, under cold stress, plants may up-regulate GA 2-oxidases (GA2ox), enzymes that deactivate gibberellins, to reduce GA content and enhance tolerance. nih.gov In Arabidopsis, the gene AtGA2ox9, a GA-catabolizing enzyme, shows increased transcription levels after low-temperature treatment, which helps improve cold tolerance. frontiersin.org Conversely, some gibberellins can negatively impact cold hardiness; for example, GAs have been shown to inhibit the induction of freezing tolerance by abscisic acid (ABA) in bromegrass cell suspensions. researchgate.net
Similarly, in response to drought, plants adapt their morphology and physiology to cope with water limitation. nih.gov Gibberellins are integral to this response, as they are necessary for both shoot and root elongation, with roots requiring lower concentrations to maintain growth. nih.gov A reduction in GA content under drought conditions can, therefore, serve as a mechanism to redistribute growth, favoring the root system over the shoots. nih.gov The role of gibberellins in drought tolerance is also evident in crop plants, where they function throughout the life cycle to enhance tissue development and resistance. frontiersin.org In upland rice, which exhibits greater germination ability under drought stress, gibberellic acid (GA3) plays a crucial role by upregulating genes related to α-amylase and expansin, which are vital for germination and seedling growth. cas.cz
Table 1: Research Findings on this compound Levels and Stress Tolerance
| Species | Stress Condition | Phenotype | Key Finding | Reference |
|---|---|---|---|---|
| Cryptomeria fortunei | Overwintering (Cold) | Green (GM) vs. Yellow-Withered (YWt) | Levels of this compound in the green phenotype were 14.14 times higher than in the yellow-withered phenotype. | frontiersin.org |
Salinity Stress Mitigation
Soil salinity is a major abiotic stress that severely impairs plant growth and productivity by causing osmotic stress and ion toxicity. mdpi.comresearchgate.net Gibberellins are deeply involved in the plant's response to salinity. brazilianjournals.com.br The regulation of bioactive gibberellin levels is a key strategy for enhancing salt tolerance. mdpi.com In some cases, reduced GA levels or suppressed GA signaling after germination can improve a plant's tolerance to salt stress. mdpi.com This is often linked to the accumulation of DELLA proteins, which act as inhibitors of GA signaling. mdpi.combiorxiv.org Studies in Arabidopsis have shown that under salinity conditions, DELLA proteins can be stabilized, leading to retarded growth but enhanced salt tolerance. biorxiv.org
Conversely, the external application of certain gibberellins, such as gibberellic acid (GA3), has been demonstrated to effectively mitigate the damaging effects of salinity. researchgate.netnotulaebotanicae.romdpi.com Foliar application of GA on faba beans grown in saline soil significantly improved growth attributes like plant height, leaf area, and biomass. researchgate.netnotulaebotanicae.ro In stevia plants, treatment with GA3 under salt stress conditions alleviated growth inhibition, enhanced nutrient status, and improved photosynthetic performance. mdpi.com The application of 100 ppm of GA3 led to a significant increase in dry weight and the activity of antioxidant enzymes while reducing markers of oxidative stress. mdpi.com This suggests that GAs can help protect plants from the detrimental effects of soil salinization by enhancing physiological and biochemical resilience. mdpi.com
While these studies primarily focus on bioactive end-products like GA3, they underscore the importance of the entire GA metabolic pathway, in which this compound is a key intermediate. The ability to manipulate GA levels to enhance salt tolerance points to the significance of regulating biosynthetic precursors like this compound.
Table 2: Effects of Exogenous Gibberellin (GA3) on Salt-Stressed Stevia Plants
| Treatment Group | Parameter | Result | Percent Change vs. Salt-Stressed (S) | Reference |
|---|---|---|---|---|
| G2 (100 ppm GA3) + S | Aerial Dry Weight | Increased | +54% | mdpi.com |
| G2 (100 ppm GA3) + S | Root Dry Weight | Increased | +31% | mdpi.com |
| G2 (100 ppm GA3) + S | Malondialdehyde (MDA) Content | Reduced | -41% | mdpi.com |
| G2 (100 ppm GA3) + S | Electrolyte Leakage | Reduced | -37% | mdpi.com |
| G2 (100 ppm GA3) + S | Superoxide Dismutase Activity | Increased | +31% | mdpi.com |
Biotic Interactions
Gibberellins not only regulate plant development and responses to the physical environment but are also key modulators of interactions with other organisms, including pathogens and symbionts.
Plant-Pathogen Interactions and Defense
Plant-pathogen interactions involve complex signaling networks where phytohormones are central players. medicine.dp.ua Gibberellins often act antagonistically to defense-related hormones, particularly salicylic (B10762653) acid (SA). medicine.dp.ua In many cases, GA activity is repressed in the presence of pathogens to reduce growth and enhance defense mechanisms. mdpi.com This trade-off between growth and defense is largely mediated by DELLA proteins, the master repressors of GA signaling. medicine.dp.ua
Upon pathogen recognition, plants can initiate a defense response that involves suppressing the GA pathway. medicine.dp.ua The accumulation of DELLA proteins can enhance resistance to certain pathogens. These proteins can interact with other signaling components to modulate the expression of defense-related genes. biorxiv.org For example, DELLA proteins can interact with JAZ proteins (repressors of jasmonate signaling), thereby influencing biotic stress responses. biorxiv.org The interplay is complex, as some pathogens have evolved to manipulate the host's GA signaling pathway to their advantage, promoting GA responses to suppress the host's defense mechanisms. Understanding the regulation of GA biosynthesis, including the steps involving intermediates like this compound, is crucial for comprehending these intricate interactions.
Symbiotic Relationships (e.g., Rhizobia)
Gibberellins and their biosynthetic pathways are also relevant in beneficial plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing bacteria (rhizobia). researchgate.net Research has revealed the presence of GA biosynthesis gene operons in symbiotic bacteria, including Bradyrhizobium japonicum and other Rhizobium species. researchgate.net Functional characterization has confirmed that these rhizobia have the genetic capacity to produce ent-kaurene (B36324), the universal precursor to gibberellins in plants. researchgate.net
The presence of these pathways in bacteria suggests that GAs may act as signaling molecules in the complex communication between the plant and its microbial symbiont. researchgate.net Notably, this compound has been identified as an intermediate in the gibberellin biosynthesis pathway within the fungus Gibberella fujikuroi, from which gibberellins were first discovered. researchgate.net The existence of GA production capabilities in symbiotic bacteria points to a potential role for GA intermediates, including this compound, in establishing or maintaining these mutualistic relationships. The evolutionary differences in the GA biosynthesis pathways between plants, fungi, and bacteria suggest a convergent evolution for the production of these important signaling molecules. researchgate.net
Advanced Analytical Methodologies for Gibberellin A14 Aldehyde Research
Isotope-Labeling Techniques for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govmdpi.com By introducing substrates labeled with stable isotopes, researchers can trace the path of atoms through a metabolic network, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone. mdpi.comnih.gov This approach is instrumental in elucidating the biosynthetic and catabolic rates related to Gibberellin A14 aldehyde.
The core of MFA lies in the use of stable, non-radioactive isotope tracers, most commonly Carbon-13 ([¹³C]) and Deuterium ([²H], a heavy isotope of hydrogen). mdpi.com In the context of GA14 aldehyde research, these labels are incorporated into early precursors of the gibberellin pathway, such as geranylgeranyl diphosphate (B83284) or mevalonic acid. As these precursors are metabolized, the heavy isotopes are integrated into the molecular structure of downstream intermediates, including GA14 aldehyde.
The choice of labeling strategy is critical and depends on the specific metabolic question being addressed. mdpi.com
[¹³C] Labeling: Using fully labeled [U-¹³C]-glucose or other carbon sources allows for the tracking of the carbon backbone as it is assembled into the complex tetracyclic structure of gibberellins (B7789140). Analyzing the mass isotopomer distribution in GA14 aldehyde via mass spectrometry reveals the contribution of different biosynthetic routes.
[²H] Labeling: Deuterium, often supplied as heavy water (²H₂O) or labeled precursors, can be used to probe specific enzymatic reactions, such as those involving hydroxylations or reductions. The position and extent of deuterium incorporation provide insights into the stereochemistry and mechanisms of the enzymes involved in the GA pathway.
Table 1: Illustrative [¹³C] and [²H] Labeling Strategies for GA14 Aldehyde Biosynthesis
| Labeling Strategy | Labeled Precursor Example | Purpose in GA14 Aldehyde Analysis | Expected Outcome |
|---|---|---|---|
| Carbon-13 Labeling | [U-¹³C₆]-Glucose | To trace the carbon skeleton from primary metabolism into the gibberellin pathway. | A shift in the mass of GA14 aldehyde corresponding to the number of incorporated ¹³C atoms, allowing for flux calculations. |
| Deuterium Labeling | ²H₂O (Heavy Water) | To investigate the activity of specific oxidases and reductases in the pathway leading to GA14 aldehyde. | Incorporation of ²H at specific positions on the GA14 aldehyde molecule, detectable by mass spectrometry. |
Turnover rate refers to the rate at which a molecule is synthesized and degraded. Isotope labeling experiments are essential for quantifying these dynamics. In a typical pulse-chase experiment, a biological system (e.g., a cell culture or plant tissue) is first exposed to a labeled precursor (the "pulse") and then transferred to a medium with the same, but unlabeled, precursor (the "chase").
By measuring the rate of incorporation of the heavy isotope into the GA14 aldehyde pool during the pulse phase and the rate of its dilution by newly synthesized, unlabeled molecules during the chase phase, the turnover rate can be calculated. This provides critical data on how rapidly GA14 aldehyde is being processed, offering insights into the efficiency of the enzymes that consume it, such as GA14 aldehyde oxidase. Dynamic labeling experiments, where enrichment is measured over time, are particularly useful for determining these rates. northwestern.edu
High-Resolution Mass Spectrometry-Based Profiling
High-resolution mass spectrometry (HRMS) is the cornerstone of modern metabolomics and is indispensable for the analysis of complex mixtures of plant hormones like gibberellins. Its high mass accuracy and resolving power allow for the confident identification and quantification of GA14 aldehyde, even in the presence of numerous structurally similar isomers and isobars.
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific technique for analyzing gibberellins. nih.gov The process involves:
Chromatographic Separation (LC): The sample extract is injected into a liquid chromatograph, where different gibberellins are separated based on their physicochemical properties (e.g., polarity) as they pass through a column.
Ionization (e.g., ESI): As the separated molecules exit the column, they are ionized, typically using Electrospray Ionization (ESI), which imparts a charge on the molecules without significant fragmentation.
Mass Analysis (MS/MS): The ionized molecules are guided into the mass spectrometer. In the first stage (MS1), a specific ion corresponding to the mass of GA14 aldehyde (e.g., the [M+H]⁺ adduct) is selected. This selected "parent" ion is then fragmented in a collision cell, and the resulting "daughter" ions are analyzed in the second stage (MS2). This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification.
Techniques like Quadrupole Time-of-Flight (QTOF) MS provide high mass accuracy for both parent and fragment ions, further increasing confidence in compound identification.
Table 2: Predicted Mass Spectrometry Data for this compound (C₂₀H₂₈O₄)
| Adduct Form | Predicted m/z (Monoisotopic) | Analysis Stage | Description |
|---|---|---|---|
| [M+H]⁺ | 333.2060 | MS1 (Parent Ion) | Protonated molecule, commonly observed in positive ion mode ESI. uni.lu |
| [M+Na]⁺ | 355.1880 | MS1 (Parent Ion) | Sodium adduct, also common in positive ion mode. uni.lu |
| [M-H]⁻ | 331.1915 | MS1 (Parent Ion) | Deprotonated molecule, observed in negative ion mode ESI. uni.lu |
| Hypothetical Fragment 1 | <333.2060 | MS2 (Daughter Ion) | Result of a characteristic loss, e.g., water (H₂O) or carbon monoxide (CO) from the aldehyde group. |
| Hypothetical Fragment 2 | <333.2060 | MS2 (Daughter Ion) | Result of a ring cleavage or loss of another functional group. |
Note: Hypothetical fragment masses depend on instrument conditions and collision energy.
Gas chromatography-mass spectrometry is a classic and robust technique for analyzing volatile compounds. However, gibberellins, including GA14 aldehyde, are generally not volatile enough for direct GC analysis due to their polar functional groups (hydroxyl, carboxyl, and aldehyde). nih.gov Therefore, a chemical modification step known as derivatization is required. nih.govgcms.cz
Derivatization serves to:
Increase volatility by masking polar functional groups.
Enhance thermal stability to prevent degradation at high temperatures in the GC inlet.
Improve chromatographic properties for better peak shape and separation.
For GA14 aldehyde, this typically involves methylation of the carboxylic acid group (e.g., with diazomethane) and trimethylsilylation of the hydroxyl group. researchgate.net The aldehyde group itself can be analyzed directly or derivatized to form a more stable oxime. gcms.cz Once derivatized, the sample is analyzed by GC-MS. Selected Ion Monitoring (SIM) can be used to enhance sensitivity by instructing the mass spectrometer to detect only a few specific ions characteristic of the derivatized GA14 aldehyde.
Table 3: Comparison of Native vs. Derivatized GA14 Aldehyde for GC-MS Analysis
| Property | Native GA14 Aldehyde | Derivatized GA14 Aldehyde (e.g., Me-TMS ether) | Rationale |
|---|---|---|---|
| Volatility | Low | High | Masking of polar -COOH and -OH groups reduces intermolecular bonding. gcms.cz |
| Thermal Stability | Poor | Good | Silyl ethers and methyl esters are more stable at high temperatures than free hydroxyl and carboxyl groups. |
| GC Elution | Not possible | Sharp, symmetric peak | Improved interaction with the nonpolar GC column stationary phase. |
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of traditional High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller particles (<2 µm), which requires operation at higher pressures. The primary advantages of UPLC-MS for the analysis of GA14 aldehyde include:
Higher Resolution and Peak Capacity: UPLC can better separate GA14 aldehyde from other closely related gibberellins and isomers present in a complex plant extract.
Increased Sensitivity: Peaks are narrower and taller, leading to a better signal-to-noise ratio and lower detection limits.
Faster Analysis Times: The high efficiency allows for significantly shorter run times compared to conventional HPLC, increasing sample throughput.
When coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap), UPLC-MS represents one of the most powerful platforms for comprehensive and quantitative profiling of the gibberellin pathway, enabling precise measurement of intermediates like this compound.
Immunochemical Assays for this compound Detection
Immunochemical assays, which utilize the specific binding between an antibody and an antigen, offer high sensitivity and specificity for the detection and quantification of target molecules. While widely used for various plant hormones, their application specifically for this compound is not extensively documented in current scientific literature. However, the principles of these techniques are applicable should specific antibodies for GA14 aldehyde be developed.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of a small molecule like this compound, a competitive ELISA format would be most appropriate.
In a hypothetical competitive ELISA for GA14 aldehyde, the wells of a microplate would be coated with a known amount of GA14 aldehyde-protein conjugate. The sample to be tested, containing an unknown amount of free GA14 aldehyde, would be mixed with a specific primary antibody against GA14 aldehyde and added to the wells. The free GA14 aldehyde in the sample would compete with the coated GA14 aldehyde for binding to the limited amount of primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) that recognizes the primary antibody is then added. Following another washing step, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is inversely proportional to the concentration of GA14 aldehyde in the original sample.
Currently, commercial ELISA kits are available for other gibberellins, such as Gibberellin A1 (GA1) and Gibberellic Acid (GA3), but not specifically for this compound. The development of such a kit would depend on the successful production of monoclonal or polyclonal antibodies with high affinity and specificity for GA14 aldehyde.
Immunopurification is a technique used to isolate a specific molecule from a complex mixture using an antibody. This method can be employed to purify and concentrate this compound from plant extracts for subsequent analysis, such as by mass spectrometry.
The process would involve immobilizing antibodies specific to GA14 aldehyde onto a solid support, such as agarose beads, creating an immunoaffinity column. A crude plant extract containing GA14 aldehyde would then be passed through the column. The GA14 aldehyde molecules would bind to the antibodies, while other components of the extract would pass through. After a washing step to remove non-specifically bound substances, the purified GA14 aldehyde can be eluted from the column by changing the pH or ionic strength of the buffer.
Research has demonstrated the use of immunoaffinity columns with anti-GA antibodies for the selective purification of other gibberellins from plant extracts. nih.gov These purified samples can then be accurately quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The development of specific antibodies for GA14 aldehyde would enable the application of this powerful purification technique to studies of its metabolism.
In Vitro Enzyme Assays and Recombinant Protein Studies
Understanding the biosynthesis and metabolism of this compound requires the study of the enzymes that catalyze its formation and conversion. In vitro enzyme assays and studies with recombinant proteins are fundamental to characterizing these enzymatic reactions.
In vitro enzyme assays are performed to measure the activity of a specific enzyme under controlled laboratory conditions. For enzymes involved in the metabolism of this compound, such as a putative GA14 aldehyde synthase or oxidase, assays would typically involve incubating the enzyme with its substrate (e.g., a precursor to GA14 aldehyde, or GA14 aldehyde itself) and necessary co-factors.
The progress of the reaction can be monitored by measuring the decrease in substrate concentration or the increase in product concentration over time. This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters of the enzyme can be determined. These parameters are crucial for understanding the enzyme's efficiency and its regulation within the plant.
Table 1: Key Enzyme Kinetic Parameters
| Parameter | Description |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |
| kcat (turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km (catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. |
The genes encoding enzymes in the gibberellin biosynthetic pathway can be cloned and expressed in heterologous systems, such as Escherichia coli or yeast, to produce large quantities of the recombinant protein. This approach allows for detailed characterization of the enzyme in the absence of other contaminating proteins found in plant extracts.
Studies on recombinant enzymes in the gibberellin pathway have been instrumental in elucidating the functions of various synthases and oxidases. For a putative GA14 aldehyde synthase, characterization would involve confirming its enzymatic activity by incubating the purified recombinant protein with the presumed substrate and analyzing the products. Further characterization would include determining its substrate specificity, cofactor requirements, optimal pH and temperature, and kinetic parameters.
Research on soluble enzyme preparations from various plant tissues has shown the conversion of precursors like GA12-aldehyde into a variety of other gibberellins, demonstrating the complexity of the biosynthetic grid. researchgate.net The characterization of specific recombinant enzymes is essential to unravel the precise roles of each enzyme in this network.
Table 2: Example of Recombinant Enzyme Characterization Data (Hypothetical for GA14 Aldehyde Synthase)
| Property | Value |
| Substrate | Gibberellin A12 aldehyde |
| Product | This compound |
| Optimal pH | 7.5 |
| Optimal Temperature | 30°C |
| Cofactors | Fe(II), 2-oxoglutarate, O2, ascorbate |
| Km for GA12 aldehyde | 5.2 µM |
| Vmax | 15 pmol/min/mg protein |
Molecular Imaging Techniques
Molecular imaging techniques enable the visualization of molecules and processes within living cells and tissues, providing valuable spatial and temporal information. While specific molecular imaging probes for this compound have not been reported, existing technologies for other gibberellins and small molecules could potentially be adapted.
Genetically encoded biosensors are a powerful tool for in vivo imaging. Förster Resonance Energy Transfer (FRET)-based biosensors, such as the Gibberellin Perception Sensor 1 (GPS1) and GPS2, have been developed to visualize cellular levels of bioactive gibberellins. nih.goveurekalert.orgoup.comyoutube.com These sensors consist of two fluorescent proteins and a gibberellin-binding domain. Upon binding of a gibberellin molecule, a conformational change in the sensor alters the FRET efficiency, leading to a change in the ratio of fluorescent signals. While these existing sensors are specific for bioactive GAs, the principle could be applied to develop a sensor for GA14 aldehyde by identifying a protein that specifically binds to this intermediate.
Another emerging area is the development of fluorescent probes and nanosensors. acs.orgmit.eduresearchgate.netnih.govrsc.org For instance, near-infrared fluorescent carbon nanotube sensors have been created for the detection of GA3 and GA4. acs.orgmit.edu These nanosensors exhibit changes in their fluorescence intensity upon binding to specific gibberellins. The design of such sensors with specificity for this compound would require the identification of a recognition element that selectively binds to its unique chemical structure.
In situ hybridization is another technique that could be used to localize the expression of genes encoding enzymes involved in GA14 aldehyde metabolism, such as a putative GA14 aldehyde synthase. nih.gov This method uses a labeled complementary DNA or RNA strand to bind to a specific mRNA sequence in a tissue section, thereby revealing the sites of gene expression. This would provide indirect evidence for the sites of GA14 aldehyde synthesis.
Spatiotemporal Localization of GA14 Aldehyde Precursors and Enzymes
The biosynthesis of gibberellins is a spatially compartmentalized process within the cell, involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm. pnas.orgnih.gov The precursors to GA14 aldehyde are synthesized through a series of enzymatic steps with distinct subcellular localizations.
The initial stages of gibberellin biosynthesis, which produce ent-kaurene (B36324) from geranylgeranyl diphosphate (GGPP), are catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), both of which are located in the plastids. pnas.orgnih.gov Subsequently, ent-kaurene is transported to the endoplasmic reticulum where it is oxidized to GA12 by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). pnas.orgmdpi.com GA12 is then converted to GA12-aldehyde.
The direct precursor to GA14 is GA12-aldehyde. nih.gov The conversion of GA12-aldehyde to GA14 involves a 3β-hydroxylation step. nih.gov In the fungus Gibberella fujikuroi, this transformation, along with the oxidation of carbon-7, is catalyzed by cytochrome P-450 monooxygenases located in the microsomal fraction, which is derived from the endoplasmic reticulum. nih.govnih.gov Specifically, the multifunctional enzyme P450-1 (GA14 synthase) in F. proliferatum (a member of the Gibberella fujikuroi species complex) catalyzes the four oxidation steps from ent-kaurenoic acid to GA14, which includes the formation of GA12-aldehyde and GA14-aldehyde. nih.gov
In plants, the later stages of gibberellin biosynthesis, including the conversion of GA12 and GA53 to various bioactive GAs, are catalyzed by 2-oxoglutarate–dependent dioxygenases, such as GA 20-oxidases and GA 3-oxidases, which are found in the cytoplasm. pnas.orgfrontiersin.org While GA14 aldehyde is a less common intermediate in the major gibberellin biosynthesis pathways of higher plants compared to fungi, the localization of related enzymes provides a framework for understanding its potential spatiotemporal distribution. For instance, GA 3-oxidases, which also perform hydroxylation reactions, have been localized to various cellular compartments, including the plastid and endomembrane system, in addition to the cytoplasm. mdpi.com
The tissue-specific expression of genes encoding these biosynthetic enzymes further defines the spatiotemporal localization of GA14 aldehyde precursors. In Arabidopsis, CPS mRNA is found in rapidly growing tissues such as shoot apices, root tips, and developing flowers and seeds. pnas.org Similarly, GA 20-oxidase gene expression is often localized to specific organs and is subject to developmental and environmental regulation. researchgate.netfrontiersin.org
Table 1: Subcellular Localization of Enzymes in the Gibberellin Biosynthesis Pathway Leading to GA14 Aldehyde
| Enzyme/Step | Subcellular Localization | Organism/System |
| ent-copalyl diphosphate synthase (CPS) | Plastid | Plants |
| ent-kaurene synthase (KS) | Plastid | Plants |
| ent-kaurene oxidase (KO) | Endoplasmic Reticulum / Outer Chloroplast Membrane | Plants |
| ent-kaurenoic acid oxidase (KAO) | Endoplasmic Reticulum | Plants |
| P450-1 (GA14 synthase) | Microsomes (Endoplasmic Reticulum) | Gibberella fujikuroi |
| GA 20-oxidase | Cytoplasm | Plants |
| GA 3-oxidase | Cytoplasm, Plastid, Endomembrane System | Plants |
Biosensor Development for In Vivo Monitoring
Real-time monitoring of gibberellin dynamics at the cellular level is crucial for understanding their roles in plant development. Genetically encoded biosensors offer a powerful tool for the in vivo visualization of phytohormone distribution with high spatiotemporal resolution. oup.comnih.gov While a specific biosensor for GA14 aldehyde has not yet been developed, the principles underlying existing gibberellin biosensors provide a foundation for future development.
Current gibberellin biosensors are primarily designed to detect bioactive forms of the hormone, such as GA1 and GA4. These biosensors often utilize the gibberellin perception mechanism, which involves the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins.
One major class of gibberellin biosensors is based on Förster Resonance Energy Transfer (FRET). oup.comnih.gov The Gibberellin Perception Sensor 1 (GPS1) is a FRET-based biosensor that consists of a donor and an acceptor fluorescent protein linked by a sensory domain. oup.com This sensory domain is composed of the GID1 receptor and a portion of a DELLA protein. nih.gov The binding of a bioactive gibberellin to the GID1 moiety induces a conformational change that alters the distance or orientation between the fluorescent proteins, leading to a change in the FRET efficiency, which can be measured as a change in the ratio of fluorescent emissions. nih.govnih.gov
Another approach involves the use of DELLA protein degradation as a proxy for gibberellin levels. These biosensors fuse a DELLA protein to a reporter protein, such as luciferase. nih.gov In the presence of bioactive gibberellins, the DELLA protein is targeted for degradation, leading to a decrease in the reporter signal. nih.gov Ratiometric biosensors have been developed that co-express a stable reference luciferase with the DELLA-luciferase fusion protein to provide a normalized output. nih.gov
The development of a biosensor for GA14 aldehyde would require a sensory domain that specifically recognizes this intermediate. This could potentially be achieved by engineering a GID1 receptor or another protein to have a higher affinity for GA14 aldehyde. However, the transient nature and likely low cellular concentration of GA14 aldehyde present significant challenges for the development of a biosensor with sufficient sensitivity and dynamic range.
Table 2: Characteristics of Current Gibberellin Biosensors
| Biosensor Type | Principle | Target Ligand | Advantages | Limitations for GA14 Aldehyde Monitoring |
| FRET-based (e.g., GPS1) | Conformational change upon ligand binding alters FRET efficiency between two fluorescent proteins. | Bioactive Gibberellins (e.g., GA1, GA4) | High spatiotemporal resolution, quantitative measurements. | Lack of specificity for GA14 aldehyde; would require re-engineering of the sensory domain. |
| DELLA-degradation based | Ligand-induced degradation of a DELLA-reporter fusion protein leads to a decrease in signal. | Bioactive Gibberellins (e.g., GA1, GA4) | High sensitivity, allows for dynamic analysis. | Indirect measurement of gibberellin levels; not specific for GA14 aldehyde. |
Genetic and Genomic Approaches in Gibberellin A14 Aldehyde Research
Forward Genetics: Mutant Screens and Phenotypic Characterization
Forward genetics begins with the identification of an organism displaying an interesting or altered physical characteristic (phenotype) and subsequently aims to identify the genetic mutation responsible for that trait. This approach has been fundamental in uncovering the genes that regulate GA biosynthesis.
One of the most common applications of forward genetics in GA research is the screening for and characterization of dwarf mutants. oregonstate.edu Dwarfism is a classic phenotype associated with deficiencies in GA production or signaling. mdpi.comresearchgate.net By inducing random mutations in a large population of plants, typically using chemical mutagens like ethyl methane (B114726) sulfonate (EMS) or radiation, researchers can screen for individuals with reduced stature. mdpi.com
These dwarf mutants are then analyzed to determine if their phenotype is related to gibberellins (B7789140). A key diagnostic test is the application of exogenous bioactive GA; if the plant's normal, tall phenotype is restored, it is classified as a GA-deficient mutant, suggesting a lesion in a biosynthetic gene. mdpi.commdpi.comfrontiersin.org For example, a dwarf mutant in pumpkin (Cucurbita moscha) was identified through EMS mutagenesis and was later rescued by the application of GA3, confirming it as a GA-deficient mutant. mdpi.com
Through these methods, numerous genes encoding critical enzymes in the GA pathway have been identified. While mutants directly blocked at the GA14 aldehyde stage are part of the broader search, screens typically identify mutations in genes encoding enzymes like ent-kaurene (B36324) oxidase, GA 20-oxidase, and GA 3-oxidase, which act at various steps of the pathway. mdpi.comresearchgate.net The characterization of these mutants has been instrumental in outlining the entire biosynthetic grid, including the pathways involving GA14 aldehyde.
Table 1: Examples of GA-Deficient Dwarf Mutants Identified via Forward Genetics
| Mutant Name | Plant Species | Mutagen | Key Phenotype | Rescued by Exogenous GA? |
| dwf | Eggplant (Solanum melongena) | EMS | Reduced plant height, shorter internodes | Yes |
| Si1 | Pumpkin (Cucurbita moschata) | EMS | Dwarfism, shorter internodes, smaller cells | Yes |
| ga1-3 | Arabidopsis (Arabidopsis thaliana) | - | Severe dwarfism, non-germinating seeds | Yes |
| Tan-ginbozu | Rice (Oryza sativa) | Spontaneous | Dwarfism, lower endogenous GA levels | Yes |
More advanced forward genetic techniques include suppressor and enhancer screens, which are used to identify additional genetic components that interact with a known mutation.
Suppressor Screens: A suppressor screen starts with a known mutant (e.g., a severe dwarf mutant). This population is then mutagenized a second time, and researchers screen for individuals in which the original phenotype is partially or fully reverted (suppressed). This second mutation, or "suppressor," may occur in a gene that provides a bypass for the original blocked metabolic step or in a downstream signaling component that is now constitutively active.
Enhancer Screens: Conversely, an enhancer screen seeks to find second-site mutations that worsen the original phenotype. This can reveal redundancies in the genome or identify genes that have a parallel or additive function to the originally mutated gene.
While specific suppressor or enhancer screens directly targeting GA14 aldehyde metabolism are not widely documented in foundational literature, these powerful genetic tools are instrumental in building a comprehensive picture of the GA pathway's regulation, identifying interacting proteins, and uncovering novel regulatory mechanisms that would otherwise remain hidden.
Reverse Genetics: Gene Knockouts, Knockdowns, and Overexpression Studies
Reverse genetics takes the opposite approach to forward genetics. It begins with a known gene of interest and aims to understand its function by altering its expression—either by eliminating it, reducing it, or overexpressing it—and observing the resulting phenotypic changes.
The CRISPR-Cas9 system has revolutionized reverse genetics by allowing for precise, targeted editing of an organism's genome. nih.gov Researchers can design guide RNAs (sgRNAs) to direct the Cas9 enzyme to a specific gene—for instance, one encoding an enzyme that synthesizes or modifies GA14 aldehyde—and create a targeted mutation, often a small insertion or deletion that inactivates the gene (a knockout).
This technology has been successfully applied to various genes in the gibberellin pathway. For example, CRISPR-Cas9 has been used to edit the GA20ox3 gene in maize, resulting in semi-dwarf plants with reduced GA content. frontiersin.org Similarly, the tomato PROCERA gene, which encodes a DELLA protein involved in GA signaling, was edited to create a dominant dwarf allele. nih.gov These studies demonstrate the power of CRISPR-Cas9 to validate gene function within the GA pathway and to introduce agriculturally desirable traits like reduced height without the linkage drag associated with traditional breeding. frontiersin.orgnih.gov
Table 2: Application of CRISPR-Cas9 in Gibberellin Pathway Genes
| Target Gene | Plant Species | Editing Outcome | Resulting Phenotype | Reference |
| GA20ox3 | Maize (Zea mays) | Gene knockout | Semi-dwarfism, reduced GA levels | frontiersin.org |
| PROCERA (DELLA) | Tomato (Solanum lycopersicum) | Deletion in DELLA domain | Dominant dwarfism, GA-responsive | nih.gov |
| GA3ox1 | Barley (Hordeum vulgare) | Novel mutations | Semi-dwarfism, increased coleoptile length | nih.gov |
RNA interference (RNAi) is a reverse genetics technique used to reduce the expression of a target gene, a process known as gene knockdown or silencing. nih.gov It relies on the introduction of a double-stranded RNA (dsRNA) molecule that is homologous to the target gene's messenger RNA (mRNA). The cell's natural machinery processes this dsRNA into small interfering RNAs (siRNAs), which guide a protein complex to degrade the target mRNA, thereby preventing it from being translated into a protein. frontiersin.org
In the context of GA14 aldehyde research, RNAi could be used to silence the genes encoding the enzymes responsible for its synthesis. By observing the resulting phenotype, such as dwarfism or altered development, and measuring the accumulation of precursor molecules, researchers can confirm the gene's role in the GA biosynthetic pathway. This approach has been widely used in plants to study gene function when a complete knockout might be lethal or when studying genes that are part of a large family with redundant functions. nii.ac.jp
Another powerful reverse genetics tool is the creation of transgenic plants through genetic engineering. This allows for either the overexpression (producing more of a protein) or silencing of a target gene.
Overexpression: By placing a gene from the GA pathway under the control of a strong, constitutive promoter, scientists can create plants that produce significantly more of the encoded enzyme. Overexpressing a gene like GA20-oxidase can lead to increased levels of bioactive GAs, resulting in plants that are taller and flower earlier. frontiersin.org
Silencing/Suppression: Conversely, overexpressing a gene that catabolizes or deactivates gibberellins, such as GA 2-oxidase (GA2ox), leads to a reduction in bioactive GA levels. oregonstate.edunih.gov This has been shown to produce dwarf phenotypes in a variety of plants, including Arabidopsis and Jatropha. nih.govfrontiersin.org This strategy effectively mimics a GA-deficient mutant and is a common approach to engineer semi-dwarf varieties for agricultural purposes. oregonstate.edufrontiersin.org
These transgenic studies are crucial for confirming the function of genes identified through other means and for understanding the metabolic flux through the gibberellin pathway, including the steps involving GA14 aldehyde.
Table 3: Phenotypic Effects of Overexpressing/Silencing Gibberellin Biosynthesis Genes
| Gene | Action | Plant Species | Key Phenotypic Effects | Reference |
| AtGA2ox7 / AtGA2ox8 | Overexpression | Arabidopsis, Tobacco | Dwarfism, reduced active GA levels | nih.gov |
| JcGA2ox6 | Overexpression | Jatropha, Arabidopsis | Dwarfism, smaller leaves, flowers, and fruits | frontiersin.org |
| SdGA20ox1 | Overexpression | Arabidopsis | Elongated hypocotyls, increased plant height, earlier flowering | frontiersin.org |
| AtLFY (indirect effect) | Overexpression | Tricyrtis sp. | Dwarf phenotypes, smaller leaves | nii.ac.jp |
Transcriptomics and Proteomics Analysis in Gibberellin A14 Aldehyde Research
High-throughput "omics" technologies have become instrumental in elucidating the complex regulatory networks governing metabolic pathways in plants. In the context of Gibberellin A14 (GA14) aldehyde, transcriptomic and proteomic approaches provide a comprehensive overview of gene expression and protein abundance, offering insights into the regulation of its biosynthesis and downstream signaling.
RNA-Seq for Gene Expression Profiling
RNA sequencing (RNA-Seq) has been widely employed to profile the transcriptomes of plants under various conditions, including those that modulate gibberellin (GA) levels. While studies focusing exclusively on GA14 aldehyde are limited, broader transcriptomic analyses of the GA biosynthesis and signaling pathways provide a framework for understanding the regulation of the enzymes involved in its formation and conversion.
Transcriptomic studies in species such as Salvia miltiorrhiza, loquat, and Populus tomentosa have identified numerous differentially expressed genes (DEGs) in response to exogenous GA application or alterations in endogenous GA levels. nih.govfrontiersin.orgoup.com These studies reveal that the expression of genes encoding key enzymes in the GA pathway, such as ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and GA 20-oxidases, are often subject to feedback and feed-forward regulation. mdpi.com For instance, an increase in bioactive GAs typically leads to the downregulation of biosynthesis genes and the upregulation of catabolic genes, such as those encoding GA 2-oxidases.
While direct evidence for GA14 aldehyde-specific gene regulation is not extensively documented, it is inferred that the genes responsible for its synthesis from GA12-aldehyde are part of this regulatory network. The expression of the specific GA 20-oxidase or a related dioxygenase that catalyzes this step would likely be coordinately regulated with other genes in the pathway.
Table 1: Representative Gene Families Involved in the Gibberellin Biosynthesis Pathway and Their Response to GA Treatment as Identified by RNA-Seq in Various Plant Species
| Gene Family | Function in GA Pathway | General Transcriptional Response to High Bioactive GA Levels |
| CPS | Early biosynthesis (GGDP to ent-copalyl diphosphate) | Downregulation |
| KS | Early biosynthesis (ent-copalyl diphosphate to ent-kaurene) | Downregulation |
| KO | Mid-biosynthesis (ent-kaurene to ent-kaurenoic acid) | Downregulation |
| KAO | Mid-biosynthesis (ent-kaurenoic acid to GA12) | Downregulation |
| GA20ox | Late biosynthesis (e.g., GA12 to GA9) | Downregulation |
| GA3ox | Late biosynthesis (e.g., GA9 to bioactive GA4) | Downregulation |
| GA2ox | Catabolism (inactivation of bioactive GAs) | Upregulation |
Note: This table represents generalized responses and can vary depending on the specific gene, tissue, and developmental stage.
Mass Spectrometry-Based Proteomics
Proteomic analyses, primarily utilizing mass spectrometry, complement transcriptomic data by providing information on protein abundance and post-translational modifications. These studies have been crucial in identifying proteins that are regulated by GA signaling.
For example, proteomic approaches can quantify the levels of enzymes such as the cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases that are central to the GA metabolic grid. The enzyme responsible for the conversion of GA12-aldehyde to GA14-aldehyde is expected to be a member of these families. Advanced proteomic techniques could, in principle, identify and quantify this specific enzyme, providing insights into its regulation at the protein level.
Metabolomics and Fluxomics Applied to GA14 Aldehyde Pathway
Understanding the dynamics of metabolic pathways requires not only the identification of genes and proteins but also the direct measurement of metabolites and their fluxes through the pathway.
Global Metabolite Profiling
Metabolomic approaches, often using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), enable the simultaneous detection and quantification of a wide range of metabolites, including various GAs.
Studies in plants like Pisum sativum (pea) and maize have successfully profiled the GA metabolic network. nih.govnih.gov These analyses have identified numerous GA intermediates, including the precursor to GA14 aldehyde, GA12-aldehyde. nih.govnih.gov However, the detection of aldehyde intermediates like GA14 aldehyde can be challenging due to their potential instability and low abundance.
Metabolite profiling has been instrumental in demonstrating the tissue-specific nature of GA biosynthesis. For instance, in developing pea seeds, the metabolism of GA12-aldehyde differs between the cotyledons and the seed coat, with the seed coat producing a wider range of both 13-hydroxylated and non-13-hydroxylated GAs. nih.gov
Table 2: Gibberellins Identified in Metabolomic Studies of Pea (Pisum sativum) Seeds
| Compound | Pathway Location | Detected in Seed Coat | Detected in Cotyledons |
| GA12-aldehyde | Precursor | Yes | Yes |
| GA12 | Precursor | Yes | Yes |
| GA53-aldehyde | 13-hydroxylation pathway | Yes | No |
| GA53 | 13-hydroxylation pathway | Yes | Yes |
| GA44 | 13-hydroxylation pathway | Yes | Yes |
| GA19 | 13-hydroxylation pathway | Yes | Yes |
| GA20 | 13-hydroxylation pathway | Yes | Yes |
| GA29 | 13-hydroxylation pathway | Yes | Yes |
| GA15 | Non-13-hydroxylation pathway | Yes | No |
| GA24 | Non-13-hydroxylation pathway | Yes | No |
| GA9 | Non-13-hydroxylation pathway | Yes | Yes |
| GA51 | Non-13-hydroxylation pathway | Yes | No |
Data synthesized from studies on pea seed metabolism. nih.gov
Metabolic Flux Analysis
Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. This is often achieved by feeding stable isotope-labeled precursors and tracking the incorporation of the label into downstream metabolites.
While comprehensive MFA of the entire GA pathway, including the specific step involving GA14 aldehyde, is technically challenging and not widely reported, feeding studies using labeled intermediates have provided valuable insights into the stepwise conversions. For example, feeding labeled GA12-aldehyde to maize shoots has demonstrated its conversion to downstream GAs, including GA53-aldehyde, GA12, GA53, GA44, and GA19. nih.gov Such experiments are foundational to MFA and confirm the connectivity of the metabolic network.
A full MFA would provide quantitative data on the rate of GA14 aldehyde synthesis and its subsequent conversion, offering a deeper understanding of the pathway's regulation under different conditions.
Bioinformatics and Comparative Genomics
Bioinformatic and comparative genomic approaches are essential for identifying and characterizing the genes involved in the GA14 aldehyde pathway across different species. By comparing gene sequences and genomic organization, researchers can infer evolutionary relationships and predict gene function.
The genes encoding the enzymes of the GA biosynthesis pathway, particularly the 2-oxoglutarate-dependent dioxygenases (2-ODDs) like GA 20-oxidases, GA 3-oxidases, and GA 2-oxidases, belong to large multigene families. mdpi.com Phylogenetic analysis of these families helps to classify the enzymes and predict their substrate specificities. For instance, the enzyme that converts GA12-aldehyde to GA14-aldehyde is likely a member of the 2-ODD superfamily, and its identity could potentially be narrowed down through comparative genomic analysis with species where this step is better characterized.
Studies have performed genome-wide analyses of GA metabolism genes in various species, including Medicago truncatula. mdpi.com These analyses identify all the putative genes involved in the pathway and can reveal patterns of gene duplication and divergence that have shaped the GA metabolic network during evolution.
Furthermore, comparative mapping of GA metabolic genes in crops like barley, wheat, and rice has revealed syntenic relationships, indicating conserved genomic regions across these species. This information can be leveraged to identify candidate genes in one species based on the known function of orthologous genes in another.
The evolutionary history of the GA biosynthesis pathway has also been investigated in bacteria, where the genes are often found in operons. Phylogenetic analysis suggests a complex history of horizontal gene transfer of the GA operon among different bacterial lineages. researchgate.net Comparing the bacterial and plant pathways can provide insights into the fundamental enzymatic reactions and their evolution.
Identification of Orthologs and Paralogs
The study of gibberellin (GA) biosynthesis, including the formation of intermediates like Gibberellin A14 (GA14) aldehyde, has been significantly advanced by genetic and genomic approaches. The identification of orthologous and paralogous genes across different plant species has been crucial in understanding the conserved and divergent aspects of the GA metabolic pathway. The key enzymes involved in the later stages of GA biosynthesis, which includes the steps leading to GA14 aldehyde, are primarily 2-oxoglutarate-dependent dioxygenases (2-ODDs), such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). researchgate.netmdpi.com
Genome-wide identification has revealed multiple paralogs of these genes within a single species, suggesting functional redundancy and sub-functionalization. For instance, in Arabidopsis thaliana, the GA20ox family consists of five genes (AtGA20ox1–5), while the GA3ox family has four members (AtGA3ox1–4). These paralogs often exhibit distinct tissue-specific and developmental expression patterns.
Orthologs of these key biosynthetic genes have been identified in a wide range of plant species, from staple crops like rice (Oryza sativa) and wheat (Triticum aestivum) to fruit-bearing plants like pumpkin (Cucurbita moschata). mdpi.comresearchgate.net The identification of these orthologs is often accomplished through sequence homology searches using well-characterized genes from model organisms like Arabidopsis. For example, the dwarf mutant Si1 in pumpkin was found to have a mutation in CmoCh08G006170, a homolog of the Arabidopsis GA3ox gene. mdpi.com This highlights the functional conservation of these genes across different plant lineages.
The table below summarizes some of the key genes involved in the later stages of gibberellin biosynthesis, including those related to the pathway of GA14 aldehyde, and their identified orthologs or paralogs in different plant species.
| Gene Family | Gene in Arabidopsis thaliana | Identified Orthologs/Paralogs in Other Species | Function in GA Biosynthesis |
| GA 20-oxidase (GA20ox) | AtGA20ox1-5 | Oryza sativa (e.g., SD1), Pisum sativum, Cucurbita maxima, Phyllostachys edulis researchgate.netnih.gov | Catalyzes the conversion of GA12 and GA53 to later intermediates, including precursors to GA14 aldehyde. |
| GA 3-oxidase (GA3ox) | AtGA3ox1-4 | Cucurbita moschata (CmoCh08G006170), Pisum sativum, Phyllostachys edulis researchgate.netmdpi.com | Catalyzes the final step in the formation of bioactive GAs, can act on intermediates in the GA14 aldehyde pathway. |
Evolutionary Conservation of GA14 Aldehyde Biosynthesis Pathways Across Kingdoms (Plants, Fungi, Bacteria)
The biosynthesis of gibberellins, including intermediates like GA14 aldehyde, is not exclusive to plants but is also found in some species of fungi and bacteria. nih.govproquest.com Despite the production of structurally identical GA molecules, comparative genomic and biochemical studies have revealed that the biosynthetic pathways in these different kingdoms have evolved independently, a classic example of convergent evolution. rothamsted.ac.uknih.gov
In plants , the GA biosynthesis pathway is well-characterized. The early steps, leading to the precursor ent-kaurene, are catalyzed by terpene cyclases located in the plastids. researchgate.net Subsequent oxidation steps are carried out by cytochrome P450 monooxygenases on the endoplasmic reticulum, followed by soluble 2-oxoglutarate-dependent dioxygenases in the cytoplasm, which are responsible for the formation of GA14 aldehyde and other late-stage GAs. researchgate.net The genes for these enzymes are typically dispersed throughout the plant genome.
In bacteria , the presence of gibberellins has also been confirmed, and the first genes for GA biosynthesis have been identified in species like Bradyrhizobium japonicum. nih.gov Similar to fungi, the bacterial genes for GA biosynthesis appear to be located in operons. nih.gov Interestingly, there is some evidence to suggest a common origin for the ent-kaurene synthesis part of the pathway between bacteria and plants, potentially linked to the endosymbiotic origin of chloroplasts. nih.govoup.com However, the later parts of the pathway, leading to compounds like GA14 aldehyde, show distinct differences, again pointing towards an independent evolutionary trajectory for the complete pathway in bacteria.
The table below provides a comparative overview of the key features of the gibberellin biosynthesis pathways in plants, fungi, and bacteria.
| Feature | Plants | Fungi (e.g., Fusarium fujikuroi) | Bacteria (e.g., Bradyrhizobium japonicum) |
| Gene Organization | Genes are dispersed throughout the genome. | Genes are organized in a metabolic gene cluster. nih.gov | Genes are organized in operons. nih.gov |
| Key Enzyme Types (Later Pathway) | Primarily 2-oxoglutarate-dependent dioxygenases (e.g., GA20ox, GA3ox). rothamsted.ac.uk | Primarily cytochrome P450 monooxygenases. rothamsted.ac.uk | Distinct enzymes, with some similarities to plant enzymes in the early pathway. nih.govoup.com |
| Evolutionary Origin | Independent evolution. | Independent evolution, a case of convergent evolution with plants. proquest.comrothamsted.ac.uk | Independent evolution of the overall pathway, with potential ancient links to the plant pathway for early steps. nih.gov |
Biotechnological and Agricultural Applications of Gibberellin A14 Aldehyde Pathway Manipulation
Engineering Gibberellin Biosynthesis for Crop Improvement
Genetic engineering of the gibberellin biosynthetic pathway offers a powerful strategy for developing new crop varieties with desirable agronomic traits. By modulating the expression of key enzymatic genes, researchers can fine-tune the endogenous levels of bioactive GAs to optimize plant growth for specific agricultural systems and environments. oup.comrothamsted.ac.uk
Modulation of Plant Architecture for Increased Yield
One of the most significant achievements in modern agriculture, the "Green Revolution," was largely based on the introduction of semi-dwarf varieties of wheat and rice. oup.combiologists.com These varieties were developed by targeting the GA pathway, resulting in plants with shorter, sturdier stems that are resistant to lodging (bending or breaking) under heavy fertilization and wind. oup.comnih.gov
Reducing GA levels, often by introducing mutations in genes like GA20-oxidase (known as sd1 (B1575903) in rice), leads to a semi-dwarf phenotype. mdpi.comnih.gov This altered architecture improves the harvest index—the proportion of total biomass that is harvestable grain—by redirecting resources from stem elongation to grain development. nih.gov Modern genetic engineering approaches can now replicate and refine this strategy in a wider range of crops. For instance, transforming maize with a gene that enhances GA catabolism (AtGA2ox1 from Arabidopsis) resulted in reduced plant height and a significant increase in grain yield during field trials. isaaa.org
| Crop | Gene Target | Method of Manipulation | Resulting Phenotype | Impact on Yield | Reference |
| Rice (Oryza sativa) | OsGA20ox2 (sd1) | Traditional Breeding / Gene Editing | Semi-dwarf, lodging resistance | Increased harvest index and grain yield | mdpi.comnih.gov |
| Wheat (Triticum aestivum) | Rht-1 (GA signaling) | Traditional Breeding | Semi-dwarf, lodging resistance | Increased yield under high-input farming | oup.com |
| Maize (Zea mays) | AtGA2ox1 (GA catabolism) | Transgenesis | Reduced plant height, increased root/shoot ratio | 10-14% increase in grain yield | isaaa.org |
| Barley (Hordeum vulgare) | sdw1/denso (HvGA20ox2) | Traditional Breeding | Semi-dwarf | Increased grain yield | mdpi.com |
Altering Flowering Time for Adaptive Cultivation
The transition from vegetative growth to flowering is a critical determinant of a crop's adaptability to different geographical locations and climates. Gibberellins (B7789140) are known to be potent promoters of flowering, particularly in long-day plants. nih.govpnas.org The level of bioactive GAs often increases under inductive photoperiods, which in turn activates genes that trigger the floral transition. pnas.org
By engineering the GA biosynthesis pathway, flowering time can be accelerated or delayed to better align with optimal growing seasons. For example, in Arabidopsis, the transcription factor SHORT VEGETATIVE PHASE (SVP), a repressor of flowering, has been shown to function by repressing the GA biosynthesis gene GA20ox2. pnas.org Overexpression of GA biosynthesis genes like GA3ox can promote earlier flowering, while their suppression can delay it. nih.gov In barley, the application of GA-inhibiting compounds was shown to delay flowering time significantly, demonstrating that manipulating GA levels is an effective tool for controlling crop life cycles for adaptive cultivation. frontiersin.org This modulation allows breeders to develop varieties that can escape end-of-season droughts or take full advantage of a specific region's growing period.
Enhancing Stress Tolerance in Crop Plants
A growing body of evidence indicates an inverse relationship between gibberellin levels and a plant's ability to tolerate abiotic stresses such as drought, salinity, and cold. biologists.com High levels of GA promote growth, which can be detrimental when resources like water are scarce. Conversely, reducing GA levels can trigger a protective state, restricting growth and conserving resources to enhance survival under unfavorable conditions. nih.govbiologists.com
Plants naturally reduce GA levels in response to stress, often by upregulating genes that encode GA-deactivating enzymes, such as GA2-oxidase. oup.com This response can be mimicked through genetic engineering to develop more resilient crops. For instance, GA-deficient mutants and plants treated with GA biosynthesis inhibitors consistently show enhanced tolerance to a range of abiotic stresses. biologists.comoup.com In a maize mutant with a defect in the ent-kaurene (B36324) synthase (KS) gene, the resulting decrease in endogenous GA led to significantly higher survival rates under drought conditions compared to wild-type plants. researchgate.net However, this enhanced tolerance often comes with the trade-off of reduced growth, making the fine-tuning of GA levels a crucial aspect of breeding for stress-prone environments. nih.govfrontiersin.org
Targeted Gene Editing for Specific GA Traits
The advent of precision gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the ability to manipulate the gibberellin pathway. These tools allow for the creation of precise, targeted modifications in specific genes, offering a level of control that was not possible with earlier methods of random mutagenesis or transgenesis. pertanian.go.idfrontiersin.org
Precision Breeding for Desired Gibberellin Levels
CRISPR/Cas9 enables scientists to introduce specific insertions, deletions, or substitutions into the DNA sequences of GA biosynthesis or signaling genes. nih.gov This allows for the creation of novel alleles that can fine-tune gibberellin levels rather than simply knocking out gene function entirely. By targeting the promoter regions or specific functional domains of enzymes like GA20-oxidase or GA3-oxidase, it is possible to subtly alter their expression or efficiency, leading to modest reductions in plant height without the negative pleiotropic effects, such as reduced germination or fertility, that can accompany severe GA deficiency. mdpi.comnih.gov
This precision allows for the development of a spectrum of phenotypes, from minor height adjustments to significant dwarfing, enabling breeders to select the ideal architecture for a given crop and environment. frontiersin.orgresearchgate.net For example, editing the HvGA3ox1 gene in barley has been shown to create new semi-dwarfing alleles that could be used for breeding cultivars better adapted to drought-prone environments. nih.gov
Development of Dwarf Varieties (by affecting GA synthesis/signaling)
The development of semi-dwarf crop varieties remains a primary goal of many breeding programs, and CRISPR/Cas9 is a powerful tool for achieving this. Scientists have successfully used this technology to replicate and improve upon the "Green Revolution" genes in a variety of crops. researchgate.netresearchgate.net By knocking out key genes in the GA biosynthesis pathway, researchers can reliably generate GA-sensitive dwarf or semi-dwarf phenotypes. frontiersin.org
In rice, targeted mutation of the GA20ox-2 (sd1) gene using CRISPR/Cas9 effectively generated a semi-dwarf phenotype with shorter stems and leaves. pertanian.go.idresearchgate.net Similarly, in maize, editing the ZmGA20ox3 gene resulted in semi-dwarf plants with elevated levels of precursor GAs (like GA12 and GA53) but decreased levels of bioactive GAs (GA1 and GA4), confirming the disruption of the pathway. frontiersin.orgresearchgate.net This approach has also been successfully applied to other crops, including banana, where editing MaGA20ox2 genes produced semi-dwarf mutants suitable for modern farming systems. nih.gov
| Crop | Target Gene | Editing Result | Phenotype | Reference |
| Rice (Oryza sativa) | OsGA20ox-2 (sd1) | Knockout (deletion) | Semi-dwarf, shorter stature | pertanian.go.idresearchgate.net |
| Maize (Zea mays) | ZmGA20ox3 | Knockout (insertion/deletion) | Semi-dwarf, reduced bioactive GA levels | frontiersin.orgresearchgate.net |
| Tomato (Solanum lycopersicum) | PROCERA (DELLA protein) | Frameshift mutation | Dominant dwarf phenotype | mdpi.com |
| Banana (Musa acuminata) | MaGA20ox2 | Knockout (deletion/insertion) | Semi-dwarf, significantly reduced height | nih.gov |
| Barley (Hordeum vulgare) | HvGA3ox1 | Knockout (deletion) | Semi-dwarf, early flowering | nih.gov |
Development of Chemical Regulators Targeting Gibberellin A14 Aldehyde Synthesis
The manipulation of gibberellin (GA) levels in plants through chemical regulators is a cornerstone of modern agriculture, enabling control over plant stature and development. researchgate.net this compound is a key intermediate in the gibberellin biosynthesis pathway, particularly in fungi like Gibberella fujikuroi, where it is formed from GA12 aldehyde through 3β-hydroxylation. ufpr.brrsc.org Targeting the enzymes responsible for the synthesis of GA14 aldehyde and other critical intermediates offers a precise method for modulating plant growth.
Identification of Biosynthesis Inhibitors
Distinct steps of the gibberellin biosynthetic pathway can be inhibited by various growth retardants. researchgate.net These inhibitors are broadly categorized based on their site of action:
Inhibitors of Terpene Cyclases: Compounds like Chlormequat chloride (CCC) primarily inhibit the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, an early precursor in the pathway. researchgate.netresearchgate.net
Inhibitors of Cytochrome P450 Monooxygenases: This group includes several widely used retardants such as paclobutrazol, uniconazole (B1683454), ancymidol, and flurprimidol. researchgate.net They block the oxidation of ent-kaurene to ent-kaurenoic acid. researchgate.net
Inhibitors of 2-Oxoglutarate-Dependent Dioxygenases: Chemicals such as trinexapac-ethyl (B166841) and prohexadione-calcium target the later stages of the pathway, including the conversion of GA53 to active forms. researchgate.net
Table 1: Key Gibberellin Biosynthesis Inhibitors and Their General Sites of Action
| Inhibitor Class | Example Compounds | General Site of Inhibition |
| Onium-type compounds | Chlormequat chloride (CCC), Mepiquat chloride | Terpene cyclases (e.g., ent-copalyl diphosphate (B83284) synthase, ent-kaurene synthase) researchgate.net |
| Nitrogen-containing heterocycles (Triazoles) | Paclobutrazol, Uniconazole, Metconazole | Cytochrome P450 monooxygenases (ent-kaurene oxidase) researchgate.net |
| Acylcyclohexanediones | Trinexapac-ethyl, Prohexadione-calcium | 2-oxoglutarate-dependent dioxygenases (late-stage GA oxidases) researchgate.net |
Structure-Activity Relationship Studies for Agrochemical Development
The discovery and optimization of agrochemicals, including plant growth regulators, heavily rely on structure-activity relationship (SAR) studies. mdpi.com SAR investigates how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent, selective, and safer compounds. mdpi.comtarbaweya.org This process is fundamental to modern agrochemical research and development, which faces challenges from rising regulatory requirements and the need for novel modes of action to combat resistance. nih.govwww.csiro.au
While specific SAR studies for inhibitors targeting the synthesis of this compound are not prominent in available research, the principles are directly applicable. The discovery of new green pesticides is increasingly dependent on understanding the three-dimensional structures of molecular targets. mdpi.com By identifying the specific enzyme that converts GA12 aldehyde to GA14 aldehyde, researchers could use computational modeling and combinatorial chemistry to design and screen novel inhibitors. This targeted approach, informed by SAR, is crucial for developing the next generation of plant growth regulators with improved efficacy and environmental profiles. nih.govmdpi.com
Applications in Horticultural Practices (focus on mechanistic and genetic manipulation)
The regulation of gibberellin levels is critical for controlling various aspects of plant growth and development, making it a powerful tool in horticulture. gcwgandhinagar.comjournalijecc.com Manipulating the GA pathway, including intermediates like this compound, can influence key horticultural traits from seed germination to fruit quality. journalijecc.comomexcanada.com These manipulations can be achieved through the exogenous application of GAs or, increasingly, through advanced genetic techniques.
Promoting Germination and Sprouting
Gibberellins play a vital role in breaking seed dormancy and promoting germination. wikipedia.orgdoubtnut.com
Mechanistic Basis: During the early stages of germination, gibberellins are synthesized in the seed's embryo and diffuse to the aleurone layer. wikipedia.org Here, they trigger a signaling cascade that leads to the de novo synthesis and secretion of hydrolytic enzymes, most notably α-amylase. gcwgandhinagar.comallen.innih.gov This enzyme is responsible for the breakdown of stored starch in the endosperm into simple sugars. gcwgandhinagar.com These sugars provide the necessary energy to fuel the growth of the embryo and the emergence of the seedling. gcwgandhinagar.comdoubtnut.com Research has shown that crude extracts from the fungus Trichoderma atroviride, which were found to contain both gibberellin A14 and this compound, significantly promoted tomato seed germination and root elongation. acs.org
Genetic Manipulation: The regulation of GA-responsive genes is a key area for genetic manipulation. nih.gov The expression of genes encoding GA biosynthesis enzymes or signaling components can be modified to alter germination characteristics. For example, studies have identified specific GA-responsive elements (GAREs) in the promoter regions of genes like α-amylase. nih.gov Plant height, a GA-regulated trait, can be altered by modifying the expression of genes involved in GA synthesis or signaling. nih.gov A critical component of the GA signaling pathway is the DELLA protein, a growth repressor that is degraded in the presence of GA. researchgate.net By using genetic engineering to downregulate the expression of DELLA proteins or upregulate the expression of key GA biosynthesis genes in seeds, it is possible to enhance the speed and uniformity of germination and sprouting, a valuable trait in commercial horticulture. nih.gov
Enhancing Fruit Development and Quality
Genetic Manipulation: The homeostasis of bioactive GAs in plant tissues is maintained by a delicate balance between biosynthesis and catabolism. ashs.orgfrontiersin.org Key enzymes in the final steps of biosynthesis include GA 20-oxidase and GA 3-oxidase, while GA 2-oxidases are primary enzymes for deactivation. wikipedia.orgfrontiersin.org Genetic manipulation of the genes encoding these enzymes offers a powerful strategy to enhance fruit traits. For example, overexpressing a GA 3-oxidase gene specifically in fruit tissue could increase the level of bioactive GAs, potentially leading to larger fruit. Conversely, downregulating a GA 2-oxidase gene could reduce GA deactivation, achieving a similar outcome. Such targeted genetic modifications could improve not only fruit size but also fruit set by reducing the senescence of young ovaries after fertilization. ashs.org
Future Research Directions and Emerging Concepts
Elucidation of Uncharacterized Biosynthetic and Catabolic Enzymes in Diverse Organisms
The enzymes responsible for the biosynthesis and catabolism of gibberellins (B7789140) are not fully understood across all plant species, fungi, and bacteria. While the initial steps leading to GA12-aldehyde are relatively conserved, the subsequent modifications, including the formation of GA14 aldehyde, can be species-specific. proquest.comnih.gov
In the fungus Gibberella fujikuroi, GA14 aldehyde is a known intermediate in the biosynthesis of 3-hydroxylated gibberellins, including the bioactive GA3. rsc.org The conversion of GA12-aldehyde to GA14-aldehyde is a key step in this fungus. rsc.orgoup.com However, the specific enzymes catalyzing each step in the complex GA metabolic network are not universally identified. For instance, different classes of enzymes, including cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate–dependent dioxygenases (2ODDs), are involved in GA biosynthesis. wikipedia.org In rice, multiple genes encode for various GA metabolic enzymes, suggesting a high degree of complexity and potential for uncharacterized enzymatic functions. nih.gov
Future research should focus on identifying and characterizing the novel biosynthetic and catabolic enzymes related to GA14 aldehyde in a wider range of organisms. This includes exploring the diversity of GA pathways in various plant species, as well as in plant-associated fungi and bacteria, which are also known to produce gibberellins. nih.govfrontiersin.orgnih.gov Such studies will not only enhance our fundamental understanding of GA metabolism but could also reveal novel enzymes with potential biotechnological applications.
Table 1: Key Enzyme Classes in Gibberellin Metabolism
| Enzyme Class | Role in GA Metabolism | Known Examples Related to GA Biosynthesis |
| Terpene Synthases (TPSs) | Catalyze the initial cyclization steps from GGDP. | ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS) |
| Cytochrome P450 Monooxygenases (P450s) | Involved in oxidation steps, including the conversion of ent-kaurene. | ent-kaurene oxidase (KO), ent-kaurenoic acid oxidase (KAO) |
| 2-Oxoglutarate–Dependent Dioxygenases (2ODDs) | Catalyze later steps in the pathway, including hydroxylations and oxidations. | GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), GA 2-oxidase (GA2ox) |
| Aldehyde Dehydrogenase | May be involved in the conversion of aldehyde intermediates. | Characterized in insect juvenile hormone biosynthesis, potential role in GA pathway. researchgate.net |
Deeper Understanding of Cross-Talk with Other Phytohormones at the GA14 Aldehyde Level
Phytohormone signaling is a complex network of interactions, and gibberellins are known to "cross-talk" with other hormones like auxins, cytokinins, abscisic acid (ABA), and ethylene (B1197577). nih.govresearchgate.netresearchgate.netmdpi.com This interplay is crucial for coordinating various developmental processes and responses to environmental stimuli. The interaction between different hormones can occur at multiple levels, including biosynthesis, signaling, and gene expression. nih.govmdpi.com
For example, auxin has been shown to affect GA biosynthesis and signaling. nih.gov Similarly, there is an antagonistic relationship between GA and ABA in processes like seed germination. mdpi.com Ethylene can reduce GA levels and enhance the accumulation of DELLA proteins, which are negative regulators of GA signaling. researchgate.net
Future research should investigate how these hormonal interactions specifically influence the levels and activity of GA14 aldehyde. Understanding the molecular mechanisms by which other phytohormones regulate the enzymes that produce or degrade GA14 aldehyde will provide a more detailed picture of how plant growth is fine-tuned. This could involve studying changes in gene expression of GA14 aldehyde-related enzymes in response to other hormone treatments.
High-Throughput Screening for Modulators of GA14 Aldehyde Metabolism
High-throughput screening (HTS) is a powerful technique for identifying chemical compounds that can modulate biological pathways. nih.gov Applying HTS to the gibberellin pathway could lead to the discovery of novel inhibitors or activators of enzymes involved in GA14 aldehyde metabolism.
Methodologies for HTS of plant hormone pathways are advancing. For instance, a yeast two-hybrid system has been successfully used to screen for inhibitors of the interaction between the GA receptor and DELLA proteins. nih.gov Similar innovative approaches could be developed to target the enzymes that synthesize or modify GA14 aldehyde. Furthermore, advancements in analytical chemistry, such as highly sensitive and high-throughput methods for hormone analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can facilitate the screening process by enabling rapid and accurate quantification of GA intermediates. nih.govcreative-proteomics.com
The discovery of specific modulators for GA14 aldehyde metabolism could have significant applications in agriculture, allowing for precise control of plant growth and development.
Single-Cell Resolution Analysis of GA14 Aldehyde Dynamics
The distribution and concentration of phytohormones can vary significantly between different cell types and even within a single cell over time. researchgate.netfrontiersin.org Analyzing these dynamics at a single-cell resolution is crucial for understanding the precise roles of gibberellins in development.
Techniques for single-cell analysis are rapidly evolving. Methods like laser capture microdissection (LCM) and fluorescence-activated cell sorting (FACS) allow for the collection of specific cell types for hormone analysis. researchgate.net Furthermore, the development of fluorescent protein-based reporter systems enables the visualization of hormone-dependent signaling outputs at the single-cell level. frontiersin.org While direct quantification of GA14 aldehyde at the single-cell level remains challenging, advancements in video-mass spectrometry are beginning to allow for live, single-cell analysis of other plant hormones like ABA and jasmonic acid, paving the way for similar applications in gibberellin research. oup.com
Future efforts should aim to develop and apply these high-resolution techniques to map the spatial and temporal dynamics of GA14 aldehyde. This will provide unprecedented insights into how this specific intermediate contributes to localized growth and differentiation processes within plant tissues.
Artificial Intelligence and Machine Learning in Predicting GA Pathway Interactions
The complexity of metabolic and signaling pathways presents a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to analyze large datasets and predict complex biological interactions. scholarpublishing.orgnih.govnih.gov
In the context of gibberellins, ML algorithms have already been used to develop prediction tools for GA metabolic enzymes. scholarpublishing.orgresearchgate.net These models can analyze protein sequences and predict their function, which is invaluable for identifying uncharacterized enzymes in the GA pathway. scholarpublishing.org ML can also be applied to model the intricate cross-talk between gibberellins and other phytohormones, helping to decipher the complex regulatory networks that govern plant development. nih.gov For instance, neurofuzzy logic, a combination of artificial neural networks and fuzzy logic, has been used to model the effects of auxin and cytokinin on in vitro organogenesis. nih.gov
Future applications of AI and ML could focus on building predictive models of the entire GA metabolic network, with a specific emphasis on the regulation of key intermediates like GA14 aldehyde. These models could integrate transcriptomic, proteomic, and metabolomic data to predict how genetic and environmental perturbations affect GA14 aldehyde levels and, consequently, plant phenotype. imrpress.com
Synthetic Biology Approaches for Novel Gibberellin Analog Production
Synthetic biology offers exciting possibilities for engineering novel biological systems and producing valuable compounds. mdpi.comannualreviews.org In the field of gibberellin research, synthetic biology approaches can be used to produce known GAs in microbial hosts or to create novel GA analogs with altered biological activities. frontiersin.orgnih.gov
By expressing genes from the GA biosynthetic pathway of different organisms (e.g., plants and fungi) in a microbial chassis like yeast, it is possible to reconstruct and even modify the pathway. nih.gov This allows for the production of specific gibberellins, such as GA3, GA4, and GA7, in a controlled fermentation process. nih.gov
Future research in this area could focus on using GA14 aldehyde as a precursor for the synthesis of a wide range of novel gibberellin analogs. By introducing and combining different GA-modifying enzymes in a synthetic system, it may be possible to generate a library of new GA-like molecules. These novel compounds could then be screened for unique biological activities, potentially leading to the development of new plant growth regulators with improved properties for agricultural applications.
Role of Gibberellin A14 Aldehyde in Non-Plant Systems (e.g., Fungi, Bacteria, Animal Gut Microbiota if relevant to plant biology)
Gibberellin production is not limited to plants; it is also found in certain fungi and bacteria, particularly those that associate with plants. nih.govfrontiersin.orgnih.govmdpi.com The ability of these microbes to synthesize GAs is thought to play a role in their interactions with their plant hosts. nih.govfrontiersin.org
For example, the fungus Gibberella fujikuroi is a well-known producer of gibberellins, and GA14 aldehyde is a key intermediate in its biosynthetic pathway. rsc.orgiaea.org Some nitrogen-fixing rhizobia that form symbiotic relationships with legumes also possess the genetic machinery for GA biosynthesis. nih.govacs.org The production of GAs by these bacteria may influence nodule development and other aspects of the symbiosis. nih.govfrontiersin.orgfrontiersin.org
Future research should continue to explore the diversity and function of GA pathways in non-plant systems. Investigating the role of GA14 aldehyde in these microbial pathways could reveal how these organisms use gibberellins to modulate plant growth and development for their own benefit. This knowledge could be harnessed to develop microbial inoculants that promote plant growth through the controlled production of specific gibberellins.
Q & A
Q. What are the established synthetic pathways for Gibberellin A14 aldehyde, and how do substituent effects influence their efficiency?
this compound synthesis typically employs indirect methods due to challenges in direct aldehyde group introduction on aromatic nuclei. Indirect methods involve converting existing functional groups (e.g., methyl or hydroxyl) into aldehydes via oxidation or hydrolysis. Substituent effects, such as electron-donating or -withdrawing groups on the gibberellin backbone, significantly influence reaction orientation and reagent compatibility. For example, electron-rich substituents may deactivate the ring toward electrophilic attacks, necessitating protective group strategies or alternative catalysts .
Q. How can researchers ensure reproducibility when characterizing this compound in experimental settings?
Reproducibility requires detailed documentation of purification protocols (e.g., HPLC conditions, column specifications) and spectroscopic data (NMR, MS). For novel compounds, provide full spectral assignments and purity assessments (e.g., ≥95% by HPLC). For known compounds, cross-reference published data (e.g., retention times, melting points) and explicitly cite primary literature .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar gibberellins?
High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for differentiating isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (COSY, HSQC), resolves positional differences in aldehyde groups versus carboxyl or hydroxyl moieties. Comparative chromatographic retention times under standardized conditions (e.g., C18 reverse-phase HPLC) further aid identification .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated this compound) be utilized to study its metabolic pathways in plants?
Deuterated analogs (e.g., [D2]-Gibberellin A14 aldehyde) enable tracking via mass spectrometry or NMR isotope tracing. Synthesis involves deuterium incorporation at non-labile positions (e.g., methyl groups) using deuterated precursors or catalytic exchange. Applications include quantifying metabolic flux in gibberellin biosynthesis or degradation pathways .
Q. What experimental designs address contradictions in reported bioactivity data for this compound across plant species?
Contradictions may arise from species-specific receptor affinity or environmental factors. Controlled experiments should standardize variables (e.g., growth conditions, developmental stage) and include dose-response assays. Use mutant plant lines (e.g., gibberellin-deficient mutants) to isolate compound-specific effects. Meta-analyses of existing datasets can identify confounding variables, such as cross-reactivity with other phytohormones .
Q. How do eco-friendly oxidative protocols improve the sustainability of this compound synthesis compared to classical methods?
Classical oxidation methods (e.g., CrO3) pose environmental and safety risks. Green alternatives, such as TEMPO/NaClO or enzymatic oxidation (e.g., alcohol dehydrogenases), reduce toxic byproducts. Lifecycle assessments (LCAs) comparing energy use and waste generation are critical for validating these methods. Indirect pathways using biorenewable catalysts (e.g., immobilized Pd nanoparticles) also enhance atom economy .
Q. What strategies resolve spectral overlap challenges in quantifying this compound in complex biological matrices?
Solid-phase extraction (SPE) pre-concentration and derivatization (e.g., hydrazone formation with 2,4-dinitrophenylhydrazine) improve detection specificity. Coupling LC-MS with ion-mobility spectrometry (IMS) separates co-eluting analytes. For low-abundance samples, stable isotope dilution assays (SIDA) using deuterated internal standards enhance quantification accuracy .
Methodological Considerations
- Data Contradiction Analysis : Employ subgroup analyses to evaluate species- or tissue-specific responses. Use interaction tests (e.g., ANCOVA) to assess whether covariates (e.g., pH, temperature) modulate bioactivity .
- Synthetic Protocol Optimization : Screen catalysts (e.g., Pd/Cu systems for Wacker-type oxidations) and solvents (e.g., water/co-solvent mixtures) to balance yield and selectivity. Computational modeling (DFT) predicts reactive intermediates and guides pathway design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
